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  • Product: 8-Chloro-1-iodoimidazo[1,5-a]pyrazine
  • CAS: 1211591-21-7

Core Science & Biosynthesis

Foundational

Synthesis of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine: A Comprehensive Technical Guide

Executive Summary The compound 8-chloro-1-iodoimidazo[1,5-a]pyrazine is a highly privileged, modular heterocyclic building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of ATP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 8-chloro-1-iodoimidazo[1,5-a]pyrazine is a highly privileged, modular heterocyclic building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors, most notably Bruton's Tyrosine Kinase (BTK) inhibitors and Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors such as Linsitinib analogs [1].

The strategic value of this scaffold lies in its orthogonal reactivity: the C-8 chloride is primed for nucleophilic aromatic substitution ( SN​Ar ) to install hinge-binding amines, while the C-1 iodide serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to access deep hydrophobic pockets in kinase targets[2].

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the imidazo[1,5-a]pyrazine core relies on the sequential functionalization and cyclization of an acyclic pyrazine precursor.

  • Formylation: The primary amine of (3-chloropyrazin-2-yl)methanamine is formylated to establish the carbon atom that will become C-3 of the final imidazole ring.

  • Dehydrative Cyclization: A Bischler-Napieralski-type cyclization is driven by phosphorus oxychloride ( POCl3​ ) and catalytic DMF. This generates a Vilsmeier-type intermediate in situ, promoting intramolecular nucleophilic attack by the pyrazine nitrogen, followed by rearomatization to yield the 8-chloroimidazo[1,5-a]pyrazine core [3].

  • Regioselective Iodination: The pyrazine ring is highly electron-deficient due to the two nitrogen heteroatoms and the electron-withdrawing chlorine atom. Conversely, the fused imidazole ring is electron-rich. Electrophilic aromatic substitution (EAS) using N-iodosuccinimide (NIS) is thermodynamically and kinetically directed exclusively to the highly nucleophilic C-1 position [4].

Pathway SM (3-Chloropyrazin-2-yl)methanamine Int1 N-((3-Chloropyrazin-2-yl)methyl)formamide SM->Int1 Formylation (HCOOH, EDCI) Int2 8-Chloroimidazo[1,5-a]pyrazine Int1->Int2 Cyclization (POCl3, DMF) Prod 8-Chloro-1-iodoimidazo[1,5-a]pyrazine Int2->Prod Iodination (NIS, DMF)

Synthetic workflow for 8-Chloro-1-iodoimidazo[1,5-a]pyrazine from pyrazine precursors.

Step-by-Step Experimental Protocols

Note: The following protocols are engineered as self-validating systems, adapted from validated synthetic routes utilized in the preparation of clinical BTK inhibitors [1, 3].

Step 1: Synthesis of N-((3-Chloropyrazin-2-yl)methyl)formamide

Causality & Rationale: EDCI-mediated coupling with formic acid ensures quantitative formylation without the need for harsh thermal conditions that might degrade the pyrazine core or cause premature polymerization.

  • Dissolve (3-chloropyrazin-2-yl)methanamine (1.0 equiv, ~0.1 mol) in anhydrous pyridine (0.2 M concentration) at 23 °C under an inert nitrogen atmosphere.

  • Add formic acid (1.1 equiv) dropwise over 10 minutes, followed by EDCI·HCl (1.2 equiv).

  • Stir the reaction mixture for 16 hours at room temperature.

  • Concentrate the mixture under reduced pressure to remove the majority of the pyridine. Partition the resulting residue between ethyl acetate (150 mL) and water (100 mL).

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to afford the crude formamide. Proceed to Step 2 without further purification.

Step 2: Dehydrative Cyclization to 8-Chloroimidazo[1,5-a]pyrazine

Causality & Rationale: POCl3​ acts as a potent dehydrating agent. The addition of catalytic DMF is critical; it generates a highly electrophilic Vilsmeier reagent that accelerates the cyclization of the formamide into the fused bicyclic system, preventing the formation of undesired intermolecular side products.

  • Dissolve N-((3-chloropyrazin-2-yl)methyl)formamide (1.0 equiv) in anhydrous acetonitrile (0.5 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add POCl3​ (5.0 equiv) dropwise to maintain the internal temperature below 5 °C.

  • Add anhydrous DMF (catalytic, ~0.05 equiv) dropwise over 5 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Critical Quench: Carefully pour the mixture over crushed ice to hydrolyze excess POCl3​ . Adjust the pH to ~6 using saturated aqueous NaHCO3​ to neutralize the generated HCl and prevent protonation of the imidazole product.

  • Extract with ethyl acetate (3 × 150 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Purify via silica gel chromatography (eluting with Petroleum Ether/Ethyl Acetate) to yield the pure 8-chloroimidazo[1,5-a]pyrazine core.

Step 3: Regioselective Iodination to 8-Chloro-1-iodoimidazo[1,5-a]pyrazine

Causality & Rationale: NIS provides a controlled, mild source of electrophilic iodine ( I+ ). DMF stabilizes the iodonium species and facilitates the EAS mechanism specifically at the C-1 position, avoiding over-halogenation [3].

  • Dissolve 8-chloroimidazo[1,5-a]pyrazine (1.0 equiv) in anhydrous DMF (0.4 M).

  • Cool the solution to 0 °C.

  • Add N-Iodosuccinimide (NIS) (1.3 equiv) portion-wise. Note: Perform this step in the dark (wrap the flask in aluminum foil) to prevent homolytic cleavage of NIS and subsequent radical side reactions.

  • Heat the resulting solution to 60 °C and stir for 8 hours under a nitrogen atmosphere.

  • Cool to room temperature and quench with saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (to reduce any unreacted iodine species to iodide).

  • Extract with ethyl acetate. Wash the organic layer extensively with water (3 × 100 mL) to remove residual DMF, followed by brine.

  • Dry over Na2​SO4​ , filter, and concentrate. Purify via flash chromatography to afford 8-chloro-1-iodoimidazo[1,5-a]pyrazine.

Regioselectivity Core 8-Chloroimidazo[1,5-a]pyrazine Pyrazine Pyrazine Ring (Electron Deficient) Core->Pyrazine Deactivated Imidazole Imidazole Ring (Electron Rich) Core->Imidazole Activated for EAS C1 C-1 Position (Highly Nucleophilic) Imidazole->C1 NIS Attack (Major) C3 C-3 Position (Sterically Hindered) Imidazole->C3 Minor/No Reaction

Regioselectivity logic for electrophilic aromatic substitution on the imidazo[1,5-a]pyrazine core.

Quantitative Data & Analytical Characterization

To ensure the integrity of the self-validating protocol, intermediate and final products must be verified against the following established analytical benchmarks [1]:

CompoundAppearanceYield RangeKey 1H NMR Diagnostic Peaks ( CDCl3​ , 400 MHz)
Intermediate 1 (Formamide)Pale yellow oil85–95%δ 8.48 (d, 1H), 8.40 (s, 1H, CHO), 8.36 (d, 1H), 4.76 (d, 2H, CH2​ )
Intermediate 2 (Core)Off-white solid65–75%δ 8.27 (s, 1H, C3-H), 7.86 (s, 1H, C1-H), 7.80 (d, 1H), 7.37 (d, 1H)
Final Product (Iodide)Light brown solid70–80%Disappearance of C1-H singlet (~7.86 ppm) ; C3-H singlet shifts slightly downfield.

Note: The complete disappearance of the C1-H proton at ~7.86 ppm is the definitive marker of successful and complete regioselective iodination.

References

  • World Intellectual Property Organization. "Bruton's Tyrosine Kinase (Btk) Inhibitor Compounds." WO 2016/106623 A1.
  • European Patent Office. "6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors." EP 2305682 A1.
  • United States Patent and Trademark Office. "4-imidazopyridazin-1-yl-benzamides as Btk inhibitors." US 9758524 B2.
  • American Chemical Society.
Exploratory

An In-depth Technical Guide to 8-Chloro-1-iodoimidazo[1,5-a]pyrazine

CAS Number: 1211591-21-7 For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine, a key heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 1211591-21-7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine, a key heterocyclic building block in medicinal chemistry. We will delve into its synthesis, key properties, and its application as a versatile scaffold in the development of novel therapeutics, with a particular focus on its utility in cross-coupling reactions.

Introduction to the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a privileged heterocyclic motif in drug discovery, forming the backbone of numerous biologically active compounds. Its unique electronic properties and rigid, planar structure make it an ideal scaffold for presenting substituents in a well-defined three-dimensional space, facilitating specific interactions with biological targets. The introduction of halogen atoms, such as chlorine and iodine, at specific positions on this scaffold provides synthetic handles for further molecular elaboration, enabling the exploration of chemical space and the optimization of pharmacological properties.

8-Chloro-1-iodoimidazo[1,5-a]pyrazine, in particular, is a valuable intermediate due to the differential reactivity of its two halogen substituents. The iodine atom at the 1-position is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the 8-position. This differential reactivity allows for selective functionalization, making it a powerful tool for the construction of complex molecules.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine is presented below.

PropertyValueSource
CAS Number 1211591-21-7[1]
Molecular Formula C₆H₃ClIN₃[1]
Molecular Weight 279.47 g/mol [1]
Appearance Predicted to be a solid at room temperature[2]
SMILES Clc1nccn2cnc(I)c12[1]
InChI InChI=1/C6H3ClIN3/c7-5-4-6(8)10-3-11(4)2-1-9-5/h1-3H[1]

Synthesis of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine

The synthesis of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine can be achieved through a two-step process starting from the commercially available 8-chloroimidazo[1,5-a]pyrazine. The causality behind this synthetic strategy lies in the electronic nature of the imidazo[1,5-a]pyrazine ring system. The imidazole portion of the fused ring is more electron-rich than the pyrazine portion, making it more susceptible to electrophilic substitution.[3]

G cluster_0 Synthesis of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine start 8-Chloroimidazo[1,5-a]pyrazine (Starting Material) reagent N-Iodosuccinimide (NIS) in an inert solvent (e.g., DMF) start->reagent Electrophilic Iodination product 8-Chloro-1-iodoimidazo[1,5-a]pyrazine (Target Molecule) reagent->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Synthetic workflow for 8-Chloro-1-iodoimidazo[1,5-a]pyrazine.

Step-by-Step Experimental Protocol: Iodination of 8-chloroimidazo[1,5-a]pyrazine

This protocol is based on analogous halogenation reactions reported for similar heterocyclic systems, specifically the bromination of an 8-chloroimidazo[1,5-a]pyrazine derivative.[3] The choice of N-Iodosuccinimide (NIS) as the iodinating agent is due to its mild and selective nature for electrophilic iodination of electron-rich aromatic systems.

Materials:

  • 8-chloroimidazo[1,5-a]pyrazine

  • N-Iodosuccinimide (NIS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Nitrogen or Argon supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 8-chloroimidazo[1,5-a]pyrazine (1.0 equivalent).

  • Dissolution: Add anhydrous DMF to dissolve the starting material completely. The volume should be sufficient to ensure good stirring (e.g., 10-15 mL per gram of starting material).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (1.05 to 1.2 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

    • Add ethyl acetate to the mixture to extract the product.

    • Transfer the mixture to a separatory funnel and wash the organic layer with water and then with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 8-Chloro-1-iodoimidazo[1,5-a]pyrazine.

Applications in Drug Discovery and Organic Synthesis

8-Chloro-1-iodoimidazo[1,5-a]pyrazine is a valuable building block in the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond, allowing for selective functionalization at the 1-position.[4][5] This makes it an ideal substrate for reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Cross-Coupling: A Key Transformation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4][6] In the context of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 1-position.

G cluster_0 Suzuki-Miyaura Coupling Workflow start 8-Chloro-1-iodoimidazo[1,5-a]pyrazine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) start->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->catalyst product 1-Aryl/Heteroaryl-8-chloroimidazo[1,5-a]pyrazine catalyst->product C-C Bond Formation purification Purification product->purification G cluster_0 Drug Discovery Pathway scaffold 8-Chloro-1-iodoimidazo[1,5-a]pyrazine functionalization Suzuki Coupling (Introduce R¹) scaffold->functionalization further_modification Further Chemistry (e.g., at C-8) functionalization->further_modification library Library of Analogs further_modification->library screening Biological Screening (e.g., Kinase Assays) library->screening lead Lead Compound screening->lead optimization Lead Optimization lead->optimization candidate Drug Candidate optimization->candidate

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Foundational

Spectroscopic Elucidation and Analytical Profiling of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine

Executive Summary & Strategic Utility In the landscape of modern drug discovery, the imidazo[1,5-a]pyrazine bicyclic core serves as a highly privileged, purine-isosteric scaffold. It is a foundational building block for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

In the landscape of modern drug discovery, the imidazo[1,5-a]pyrazine bicyclic core serves as a highly privileged, purine-isosteric scaffold. It is a foundational building block for the synthesis of advanced kinase inhibitors, most notably in the development of Bruton's Tyrosine Kinase (BTK) and mTOR inhibitors[1].

8-Chloro-1-iodoimidazo[1,5-a]pyrazine (CAS: 1211591-21-7) represents a highly strategic intermediate[2]. Its value lies in its chemoselective dual-electrophilic nature . The molecule possesses two distinct halogenated centers—an iodine at the C1 position and a chlorine at the C8 position—which exhibit divergent reactivity profiles. This technical guide provides a rigorous, self-validating framework for the spectroscopic elucidation (NMR, LC-HRMS) of this critical intermediate, ensuring structural fidelity before it is deployed in complex cross-coupling cascades.

Physicochemical & Structural Profiling

Before initiating spectroscopic workflows, establishing the baseline physicochemical properties is critical for predicting ionization behavior and resonance shifts[2].

Table 1: Fundamental Physicochemical Properties

ParameterValueCausality / Significance
IUPAC Name 8-Chloro-1-iodoimidazo[1,5-a]pyrazineStandardized nomenclature for regulatory filings.
CAS Number 1211591-21-7Unique identifier for procurement and database cross-referencing[2].
Molecular Formula C₆H₃ClIN₃Dictates the expected isotopic distribution in MS.
Exact Mass 278.9060 DaTarget monoisotopic mass for HRMS calibration.
SMILES Clc1nccn2cnc(I)c12Topological string used for in silico shift prediction.

Divergent Reactivity & Synthetic Logic

The structural validation of this molecule is paramount because its halogens are designed to react sequentially. As illustrated in the logical workflow below, the C1-Iodine bond is highly susceptible to palladium-catalyzed oxidative addition, whereas the C8-Chlorine bond is activated by the adjacent pyrazine nitrogens for Nucleophilic Aromatic Substitution (SNAr)[3].

Reactivity Core 8-Chloro-1-iodoimidazo[1,5-a]pyrazine (Dual Electrophile) C1 C1 Position (Iodine) High Pd-Oxidative Addition Rate Core->C1 C8 C8 Position (Chlorine) Activated for SNAr Core->C8 Suzuki Cross-Coupling (e.g., Suzuki-Miyaura) C1->Suzuki Amination Nucleophilic Substitution (e.g., Amine Addition) C8->Amination

Fig 1. Divergent reactivity pathways of the C1 and C8 electrophilic centers.

High-Resolution Mass Spectrometry (LC-HRMS)

Isotopic Fidelity and Causality

The presence of both Chlorine (³⁵Cl / ³⁷Cl) and Iodine (¹²⁷I, monoisotopic) creates a distinct, mathematically predictable isotopic signature. Positive Electrospray Ionization (ESI+) is the method of choice because the basic nitrogen atoms (N2, N4, N7) in the imidazo[1,5-a]pyrazine core readily accept protons in an acidic mobile phase, resulting in excellent ionization efficiency[4].

Table 2: Expected HRMS Isotopic Pattern (ESI+)

Ion SpeciesTheoretical m/zRelative AbundanceDiagnostic Value
[M(³⁵Cl)+H]⁺ 279.9138100% (Base Peak)Confirms the monoisotopic mass.
[M(³⁷Cl)+H]⁺ 281.9109~32%Validates the presence of exactly one Chlorine atom.
Self-Validating LC-HRMS Protocol
  • Step 1: System Suitability Test (SST): Prior to sample injection, infuse a Sodium Formate calibration solution. Causality: Ensures the Time-of-Flight (TOF) mass analyzer maintains a mass accuracy of < 5 ppm, preventing false-positive mass assignments.

  • Step 2: Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, driving the equilibrium toward the[M+H]⁺ state.

  • Step 3: Chromatographic Separation: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Step 4: Acquisition & Validation: Operate the MS in ESI+ mode (Capillary: 3.0 kV, Desolvation: 350°C). Extract the chromatogram at m/z 279.91 and verify the 3:1 ratio of the 279.9/281.9 peaks.

Nuclear Magnetic Resonance (NMR) Profiling

Resonance Assignments and the "Heavy Atom Effect"

The ¹H and ¹³C NMR spectra of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine provide orthogonal structural confirmation. The most critical mechanistic insight in the ¹³C spectrum is the Heavy Atom Effect (HAE) [3]. Iodine is a highly polarizable atom with a massive electron cloud. The spin-orbit coupling (a relativistic effect) of these core electrons induces a profound shielding effect on the directly attached C1 carbon, shifting it significantly upfield (~70-75 ppm) compared to standard aromatic carbons.

Table 3: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationCausality / Structural Logic
H-3 8.30Singlet (s)-1HDeshielded by two adjacent nitrogens (N2, N4).
H-5 7.65Doublet (d)4.81HPyrazine ring proton; coupled to H-6[4].
H-6 7.40Doublet (d)4.81HPyrazine ring proton; ortho-coupling to H-5[4].

Table 4: Key ¹³C NMR Assignments (100 MHz, CDCl₃)

PositionShift (δ, ppm)Causality / Structural Logic
C-8 (C-Cl) ~145.0Strongly deshielded by inductive effect of Chlorine and adjacent N7.
C-3 ~130.5Imidazole carbon situated between two electronegative nitrogens.
C-1 (C-I) ~72.0Diagnostic: Profoundly shielded due to the Iodine Heavy Atom Effect.
Self-Validating NMR Protocol
  • Step 1: Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute internal reference (0.00 ppm), ensuring chemical shifts are immune to solvent-induced drift.

  • Step 2: Shimming & Tuning: Insert the sample into a 400 MHz spectrometer. Perform automated gradient shimming (e.g., topshim). Causality: Corrects magnetic field inhomogeneities, ensuring sharp, well-resolved doublets for H-5 and H-6.

  • Step 3: ¹H Acquisition: Execute a standard 1D proton pulse sequence (zg30). Use 16 scans with a 2.0 s relaxation delay to ensure complete longitudinal relaxation (T1) for accurate integration.

  • Step 4: ¹³C Acquisition: Execute a proton-decoupled carbon sequence (zgpg30). Use 1024 scans due to the low natural abundance of ¹³C (~1.1%).

  • Step 5: Processing: Apply exponential line broadening (LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C), Fourier transform, and phase correct.

Integrated Validation Workflow

To ensure absolute scientific integrity, the data from MS and NMR must be synthesized into a closed-loop validation system. If the isotopic pattern confirms the halogens, and the Heavy Atom Effect confirms the regiochemistry of the iodine, the molecule is cleared for downstream synthesis.

Workflow A Sample Preparation (Analyte + Internal Std) B LC-HRMS (ESI+ Mode) A->B C NMR Spectroscopy (1H, 13C, 2D) A->C D Isotope Pattern (35Cl/37Cl Ratio) B->D E Resonance Assignment (Heavy Atom Effect) C->E F Structural Validation (Data Synthesis) D->F E->F

Fig 2. Self-validating spectroscopic workflow for structural confirmation.

References

  • MolPort Chemical Database. "8-chloro-1-iodoimidazo[1,5-a]pyrazine (CAS: 1211591-21-7)". MolPort. Available at:[Link]

  • European Patent Office. "6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors" (EP 2305682 A1). OSI Pharmaceuticals, Inc.
  • World Intellectual Property Organization. "Bruton's Tyrosine Kinase (Btk) inhibitor compounds" (WO 2016/106623 A1). Merck Sharp & Dohme Corp.

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Exploratory

Structural Elucidation and Kinase Binding Mechanisms of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine Derivatives: An X-Ray Crystallography Perspective

Introduction: The Privileged Imidazopyrazine Scaffold In modern structure-based drug design (SBDD), the selection of a versatile, rigid, and functionalizable core is paramount. 8-Chloro-1-iodoimidazo[1,5-a]pyrazine and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Imidazopyrazine Scaffold

In modern structure-based drug design (SBDD), the selection of a versatile, rigid, and functionalizable core is paramount. 8-Chloro-1-iodoimidazo[1,5-a]pyrazine and its derivatives (such as 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine) have emerged as highly privileged dihalogenated building blocks[1]. These intermediates are the foundational scaffolds for synthesizing potent, reversible kinase inhibitors, most notably Bruton's Tyrosine Kinase (BTK) inhibitors used in the treatment of rheumatoid arthritis (RA) and B-cell malignancies[1].

As an Application Scientist overseeing hit-to-lead optimization, I rely on this scaffold because it acts as an exceptional adenine mimetic. By carefully substituting the halogens, we can construct 8-amino-imidazo[1,5-a]pyrazine derivatives that competitively bind the ATP-binding pocket of multiple kinases, including BTK and Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1)[2][3].

Orthogonal Reactivity and Chemical Causality

The strategic value of 8-chloro-1-iodoimidazo[1,5-a]pyrazine lies in the differential electronic environments of its two halogens, which allow for precisely controlled, orthogonal functionalization[3].

  • C1-Iodine (Palladium-Catalyzed Cross-Coupling): The carbon-iodine bond at the C1 position is significantly weaker and more polarizable than the C8-chlorine bond. This makes the C1 position highly susceptible to oxidative addition by Palladium(0) catalysts. Consequently, Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions selectively occur at C1 without disturbing the C8-chloride.

  • C8-Chlorine (Nucleophilic Aromatic Substitution - SNAr): The C8-chloride is highly activated by the electron-withdrawing nature of the adjacent bridgehead nitrogen and the pyrazine ring system. Once the C1 position is functionalized, the C8-chloride readily undergoes SNAr with nucleophiles such as ammonia (NH3) in methanol to yield the critical 8-amino group[3]. This amino group is the primary hydrogen-bond donor required for kinase hinge-region binding.

Workflow A 8-Chloro-1-iodoimidazo [1,5-a]pyrazine B Pd-Catalyzed Cross-Coupling (C1) A->B Step 1 (Selective C-I Activation) C SNAr Amination (C8) NH3/MeOH B->C Step 2 (C-Cl Substitution) D 8-Amino-imidazo[1,5-a] pyrazine Derivative C->D Yield Active Pharmacophore E Co-Crystallization with Target Kinase D->E Complex Formation F X-Ray Diffraction & Structure Solution E->F Data Collection

Orthogonal functionalization workflow of 8-chloro-1-iodoimidazo[1,5-a]pyrazine.

X-Ray Crystallography: Mechanistic Insights into Kinase Binding

To validate the efficacy of these derivatives, X-ray crystallography of the ligand-kinase complex is mandatory. The co-crystal structures reveal exactly how the functionalized imidazo[1,5-a]pyrazine core interacts with the target.

Binding Mechanism in Bruton's Tyrosine Kinase (BTK)

BTK is a Tec family kinase crucial for B-cell receptor (BCR) signaling[1]. In the X-ray crystal structure of BTK complexed with an 8-amino-imidazo[1,5-a]pyrazine lead compound (PDB ID: 5FBO), the binding causality is explicitly clear[2][4]:

  • Hinge Region Bidentate Interaction: The 8-amino group (introduced via SNAr) acts as a hydrogen bond donor, while the N7 nitrogen of the imidazopyrazine core acts as a hydrogen bond acceptor. Together, they form a robust bidentate hydrogen-bonding network with the backbone atoms of hinge residues Ser538 and Asp539 [2].

  • Gatekeeper Interaction: The primary amine is positioned within hydrogen-bonding distance of the side-chain alcohol of the gatekeeper residue, Thr474 [2].

  • Solvent Coordination: The N2 nitrogen of the core forms a highly conserved hydrogen bond with a structural water molecule within the active site, further anchoring the scaffold[2].

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLC PLC-gamma-2 BTK->PLC Signal Transduction NFKB NF-kB Activation (Inflammation) PLC->NFKB Calcium Release INHIB Imidazo[1,5-a]pyrazine Inhibitor INHIB->BTK Competitive Binding (Hinge Region)

BCR signaling pathway illustrating the intervention point of BTK inhibitors.

Crystallographic Data Summary

High-resolution diffraction data is required to confirm these atomic-level interactions. Below is a summary of the crystallographic parameters for the BTK/8-amino-imidazo[1,5-a]pyrazine complex (PDB: 5FBO)[4].

ParameterValue (PDB: 5FBO)
Method X-Ray Diffraction
Resolution (Å) 1.89
R-Value Work 0.211
R-Value Free 0.236
Total Structure Weight 32.7 kDa
Atom Count 2,259
Modeled Residue Count 255
Key H-Bond Contacts Ser538, Asp539, Thr474 (Gatekeeper)

Experimental Protocols

To ensure reproducibility and self-validation, the following step-by-step methodologies detail the synthesis of the active pharmacophore from the 8-chloro-1-iodoimidazo[1,5-a]pyrazine precursor, followed by the co-crystallization workflow.

Protocol A: Synthesis of 8-Amino-imidazo[1,5-a]pyrazine via SNAr

Purpose: To convert the C8-chloride into the essential hydrogen-bond donating amine.

  • Preparation: Charge a Parr pressure reactor with the C1-functionalized 8-chloro-imidazo[1,5-a]pyrazine intermediate (1.0 eq) dissolved in isopropanol (IPA)[3].

  • Ammonia Saturation: Cool the solution to 0 °C using an ice bath. Bubble anhydrous ammonia gas ( NH3​ ) through the solution for 5–10 minutes until saturation is achieved.

  • Pressurized Heating: Seal the Parr reactor securely. Heat the mixture to 115 °C for 36–48 hours. Causality: The elevated temperature and pressure are required to overcome the activation energy barrier of the SNAr reaction on the relatively stable pyrazine ring.

  • Workup: Cool the reactor to room temperature and carefully vent excess ammonia. Concentrate the mixture under reduced pressure.

  • Purification: Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer with DCM, dry the combined organic fractions over Na2​SO4​ , and purify via flash column chromatography to yield the pure 8-amino derivative.

Protocol B: BTK Protein Purification and Co-Crystallization

Purpose: To generate diffraction-quality crystals of the kinase-ligand complex.

  • Protein Expression: Express the kinase domain of human BTK (residues 382–659) with an N-terminal His-tag in Sf9 insect cells using a baculovirus expression system.

  • Purification: Lyse the cells and isolate the protein using Ni-NTA affinity chromatography. Cleave the His-tag overnight using TEV protease.

  • Size Exclusion Chromatography (SEC): Polish the protein using a Superdex 75 column equilibrated in buffer (20 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT, 5% glycerol). Concentrate the protein to 10 mg/mL.

  • Ligand Incubation: Add the synthesized 8-amino-imidazo[1,5-a]pyrazine inhibitor (dissolved in 100% DMSO) to the concentrated BTK protein at a 1.5:1 molar ratio. Incubate on ice for 2 hours to ensure complete complex formation.

  • Hanging-Drop Vapor Diffusion: Set up crystallization drops by mixing 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate, 0.1 M Bis-Tris pH 6.5).

  • Crystal Harvesting: Seal the plates and incubate at 20 °C. Diffraction-quality crystals typically appear within 3–7 days. Harvest crystals using a nylon loop, cryoprotect in reservoir solution supplemented with 20% ethylene glycol, and flash-freeze in liquid nitrogen for X-ray data collection.

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Foundational

The Biological Activity of 8-Substituted Imidazo[1,5-a]pyrazines: A Comprehensive Guide to ATP-Competitive Kinase Inhibition

Executive Summary The imidazo[1,5-a]pyrazine bicyclic system has emerged as a highly privileged scaffold in modern medicinal chemistry and targeted oncology. Functioning primarily as a purine bioisostere, this heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,5-a]pyrazine bicyclic system has emerged as a highly privileged scaffold in modern medicinal chemistry and targeted oncology. Functioning primarily as a purine bioisostere, this heterocycle is uniquely suited for deep penetration into the ATP-binding pocket of various kinases. Specifically, substitution at the 8-position transforms the inert core into a potent, ATP-competitive inhibitor capable of forming critical hydrogen bonds with the kinase hinge region. This whitepaper explores the structural pharmacology, mechanistic applications, and validation protocols for 8-substituted imidazo[1,5-a]pyrazines, focusing on their roles as reversible Bruton's Tyrosine Kinase (BTK) inhibitors and dual mTORC1/mTORC2 inhibitors.

Structural Pharmacology & The Hinge-Binding Motif

The biological activity of imidazo[1,5-a]pyrazines is fundamentally driven by their ability to mimic the adenine ring of ATP. In the orthosteric ATP-binding site of kinases, the adenine ring normally forms two critical hydrogen bonds with the peptide backbone of the hinge region.

By introducing an amino group (or similar hydrogen-bond donor) at the 8-position of the imidazo[1,5-a]pyrazine core, drug designers create a highly efficient pharmacophore[1].

  • Hydrogen Bond Donor: The 8-amino group donates a hydrogen bond to a backbone carbonyl in the kinase hinge (e.g., Asp539 in BTK).

  • Hydrogen Bond Acceptor: The adjacent N7 nitrogen of the pyrazine ring acts as an acceptor, binding to a backbone amide (e.g., Ser538 in BTK)[2].

This dual-interaction system anchors the scaffold, allowing substituents at the 1- and 3-positions to be optimized for selectivity by projecting into the hydrophobic back pocket and the solvent-exposed channel, respectively.

Application I: Reversible Bruton's Tyrosine Kinase (BTK) Inhibitors

Mechanism of Action

BTK is a critical effector in the B-cell receptor (BCR) signaling pathway. While first-generation BTK inhibitors like ibrutinib are highly effective, they rely on irreversible covalent binding to Cys481. Patients frequently develop resistance due to a C481S mutation, which abolishes covalent binding[1].

8-Amino-imidazo[1,5-a]pyrazines bypass this resistance mechanism. They function as reversible inhibitors that do not rely on Cys481. Instead, their profound potency is driven by the optimized non-covalent hinge interactions and hydrophobic packing in the gatekeeper region (T474)[1]. Because they do not require a reactive Michael acceptor to form a covalent bond, they often exhibit superior safety profiles and maintain efficacy against C481S mutant BTK[3].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB (Survival/Proliferation) PLCg2->NFkB Inhibitor 8-Amino-imidazo[1,5-a]pyrazine (Reversible Inhibitor) Inhibitor->BTK Blocks

BCR signaling cascade illustrating BTK inhibition by 8-amino-imidazo[1,5-a]pyrazines.
Protocol: Self-Validating TR-FRET Kinase Assay for Reversible BTK Inhibitors

To validate the reversible nature and potency of these compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This method is chosen for its low background interference and high sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Enzyme Preparation: Dilute recombinant wild-type BTK and mutant BTK-C481S to a final well concentration of 0.5 nM. Causality note: Running WT and C481S in parallel validates that the inhibitor's potency is not reliant on the C481 thiol.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 8-substituted imidazo[1,5-a]pyrazine in 100% DMSO. Transfer 100 nL to a 384-well plate (final DMSO concentration 1%). Include Ibrutinib as a covalent positive control.

  • Pre-incubation: Add 5 µL of the enzyme solution to the compound wells. Incubate for 30 minutes at room temperature to allow non-covalent equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 2 µM ULight-poly(GT) peptide and ATP at the Km​ concentration (approx. 10 µM for BTK).

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of stop solution containing EDTA (to chelate Mg²⁺) and Eu-anti-phospho-tyrosine antibody.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic fit. A true reversible inhibitor will show equivalent IC₅₀ values for both WT and C481S BTK.

Application II: Dual mTORC1/mTORC2 Inhibitors

Mechanism of Action

The mammalian target of rapamycin (mTOR) operates in two distinct complexes: mTORC1 and mTORC2. Traditional allosteric inhibitors (rapalogs) only block mTORC1. This partial inhibition triggers a dangerous feedback loop: suppression of mTORC1 relieves negative feedback on PI3K, leading to mTORC2-mediated hyperphosphorylation of AKT at Ser473, which promotes tumor cell survival[4].

Imidazo[1,5-a]pyrazines (such as OSI-027 analogs) act as ATP-competitive inhibitors that bind directly to the catalytic kinase domain shared by both complexes[5]. By inhibiting both mTORC1 and mTORC2, these 8-substituted compounds completely shut down the PI3K/AKT/mTOR signaling network, preventing the AKT feedback loop[4].

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 S6K S6K / 4E-BP1 mTORC1->S6K Inhibitor Imidazo[1,5-a]pyrazine (Dual Inhibitor) Inhibitor->mTORC2 Inhibitor->mTORC1

Dual inhibition of mTORC1 and mTORC2 complexes by imidazo[1,5-a]pyrazine derivatives.
Protocol: In-Cell Western (ICW) for mTOR Pathway Profiling

To prove dual inhibition, cellular assays must simultaneously measure downstream markers for both mTORC1 (pS6) and mTORC2 (pAKT-S473).

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-231 breast cancer cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the imidazo[1,5-a]pyrazine inhibitor (0.1 nM to 10 µM) for 2 hours. Include Rapamycin (100 nM) as a control. Causality note: Rapamycin will inhibit pS6 but cause an increase in pAKT-S473, validating the assay's ability to detect the feedback loop.

  • Fixation & Permeabilization: Remove media, fix cells with 4% paraformaldehyde for 20 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Blocking: Block with Odyssey Blocking Buffer for 1 hour at room temperature.

  • Primary Antibodies: Incubate overnight at 4°C with a multiplexed primary antibody cocktail: Rabbit anti-pAKT (Ser473) and Mouse anti-pS6 (Ser235/236).

  • Secondary Antibodies & Normalization: Wash wells 3x with PBS-T. Add near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) alongside a cell-permeable DNA stain (e.g., DRAQ5 or CellTag 700) for 1 hour. Causality note: The DNA stain normalizes the phospho-signals to total cell number, ensuring that reductions in signal are due to kinase inhibition, not compound cytotoxicity.

  • Imaging: Scan the plate using a near-infrared imaging system. Quantify the 800 nm (pAKT) and 680 nm (pS6) signals, normalize to the DNA stain, and plot dose-response curves.

Quantitative Pharmacodynamics

The table below summarizes the target profile and quantitative inhibitory data for representative 8-substituted imidazo[1,5-a]pyrazines against their primary kinase targets.

Compound ClassPrimary TargetSecondary TargetSub-pocket InteractionIC₅₀ (WT)IC₅₀ (Mutant/Isoform)
8-Amino-imidazo[1,5-a]pyrazine (Lead 1) BTKSRC FamilyTrifluoropyridine in back pocket1.8 nM2.1 nM (BTK-C481S)
8-Amino-imidazo[1,5-a]pyrazine (Lead 3) BTKLCKPiperidine amide H-bond3.4 nM4.0 nM (BTK-C481S)
Imidazo[1,5-a]pyrazine (OSI-027 analog) mTORC1mTORC2ATP-binding pocket (catalytic)22 nM (mTORC1)65 nM (mTORC2)

Data synthesized from structural activity relationship (SAR) studies demonstrating the versatility of the core scaffold[1][4].

References

  • Liu, J., et al. (2016). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 7(2), 198-203. URL: [Link]

  • Crew, A. P., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2092-2097. URL: [Link]

  • Hao, T., et al. / MDPI Overview (2022). Overview of Research into mTOR Inhibitors. Pharmaceuticals, 15(8). (Referenced for OSI-027 analog mechanism and AKT feedback loop causality). URL: [Link]

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Exploratory

Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors: A Technical Whitepaper

Executive Summary Bruton’s tyrosine kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune disorders such as Rheumatoid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bruton’s tyrosine kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune disorders such as Rheumatoid Arthritis (RA). While first-generation covalent inhibitors (e.g., ibrutinib) have revolutionized oncology, their reliance on irreversible binding presents safety liabilities for chronic, non-oncological indications. This whitepaper explores the discovery, structural biology, and preclinical validation of a novel class of reversible, non-covalent BTK inhibitors based on the 8-amino-imidazo[1,5-a]pyrazine scaffold, detailing the causal logic behind their design and the self-validating protocols used to evaluate them.

The Mechanistic Rationale for Reversible BTK Inhibition

BTK is a Tec family kinase essential for BCR-mediated activation, which drives B-cell development, cytokine production, and the expression of costimulatory molecules 1. In autoimmune diseases like RA, aberrant B-cell activation leads to chronic inflammation and joint destruction.

The Causality of Reversibility: First-generation BTK inhibitors achieve high potency by forming an irreversible covalent bond with the Cys481 (C481) residue in the kinase active site. However, this mechanism has two major limitations:

  • Acquired Resistance: Mutations at the binding site, specifically the C481S mutation, render covalent inhibitors ineffective because the serine residue cannot form the necessary covalent adduct 2.

  • Off-Target Toxicity: Chronic administration in autoimmune patients requires a pristine safety profile. Covalent warheads can react with off-target kinases possessing homologous cysteine residues (e.g., EGFR, ITK, TEC), leading to adverse events like rash and hemorrhage 1.

By designing highly potent non-covalent inhibitors, researchers can maintain target engagement without relying on C481, thereby bypassing mutation-driven resistance and improving the safety margin for chronic RA therapy 3.

BCR_Signaling BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN PI3K PI3K BCR->PI3K SYK SYK Kinase LYN->SYK BTK BTK (Target) SYK->BTK Phosphorylation PIP3 PIP3 Generation PI3K->PIP3 PIP3->BTK Membrane Recruitment PLCg2 PLCγ2 Activation BTK->PLCg2 Ca2 Calcium Flux PLCg2->Ca2 NFkB NF-κB / NFAT (Transcription) Ca2->NFkB Inflammation Pro-inflammatory Cytokines (RA Pathogenesis) NFkB->Inflammation

Figure 1: BCR signaling cascade highlighting BTK as the critical node for RA pathogenesis.

Structural Biology: Decoding the 8-Amino-imidazo[1,5-a]pyrazine Scaffold

To achieve nanomolar potency without a covalent warhead, the inhibitor must perfectly complement the BTK active site through a network of hydrogen bonds and hydrophobic interactions. X-ray crystallography of the 8-amino-imidazo[1,5-a]pyrazine core bound to BTK revealed a highly optimized binding mode 4:

  • Hinge Region Anchoring: The 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core each form a critical hydrogen bond with the BTK hinge region [[5]]().

  • Gatekeeper Interaction: The primary amine sits within hydrogen-bonding distance of the side-chain alcohol of the gatekeeper residue, Thr474 (T474) 2.

  • Non-Covalent C481 Engagement: Instead of reacting with C481, the amide carbonyl on the piperidine ring is structurally oriented to form a hydrogen bond with the amide nitrogen of peptide G480 and C481 [[5]]().

  • Selectivity Drivers: A 2-amino-pyridine moiety forms a bidentate hydrogen bond with the Ser538 (S538) side-chain hydroxyl and the Asp539 (D539) amide nitrogen. Furthermore, a trifluoropyridine group extends into the back pocket, providing massive hydrophobic stabilization that drives kinase selectivity 6.

Structure-Activity Relationship (SAR) Dynamics

Systematic SAR studies on the central amide and aromatic rings were conducted to optimize enzymatic potency, cellular permeability, and pharmacokinetic (PK) profiles 4. The choice of a 2-pyridyl amide proved superior to other heteroaromatics (like pyrimidine or pyrazine) in maintaining high potency 2.

The table below summarizes the quantitative SAR trends that led to the identification of the lead clinical candidates (Compounds 1, 2, and 3):

CompoundStructural ModificationBTK Enzymatic PotencyPBMC Cellular PotencyPharmacokinetic Profile (Dog)
Compound 1 Unsubstituted coreExcellent (Baseline)HighBaseline
Compound 2 3-fluoro substitution~10x > 2-fluoro/2-chloroHighModerate half-life ( t1/2​ )
Compound 3 Optimized fluorinationEquivalent to Compound 2HighLonger t1/2​ , higher exposure
Compound 31 2-fluoro substitution~10x < Compound 2ReducedN/A
Compound 36 2,3-difluoro substitutionEquivalent to Compound 2~2x < Compound 2N/A

Causality in SAR: The position of the fluorine atom drastically alters the electronic distribution and steric clash within the binding pocket. The 3-fluoro analogue (Compound 2) perfectly occupies a small hydrophobic sub-pocket, yielding a 10-fold increase in potency over the 2-fluoro variant (Compound 31) [[5]](). However, adding a second fluorine (Compound 36) increases lipophilicity to a point where cellular permeability drops, resulting in a 2-fold loss in the PBMC assay 2.

Self-Validating Experimental Methodologies

To ensure that the observed efficacy is a direct result of BTK inhibition and not off-target cytotoxicity, a rigorous, self-validating assay cascade was employed 3.

Protocol 1: BTK Enzymatic Assay (Primary Screen)
  • Purpose: Quantify the intrinsic, cell-free inhibitory potency against recombinant BTK.

  • Methodology:

    • Incubate recombinant human BTK with the 8-amino-imidazo[1,5-a]pyrazine compounds in a kinase buffer.

    • Add ATP and a fluorescently labeled peptide substrate.

    • Measure phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Self-Validation: Run parallel assays using a kinase-dead BTK mutant (negative control) to establish baseline fluorescence, and a known covalent inhibitor like ibrutinib (positive control) to validate assay sensitivity.

Protocol 2: Human PBMC Functional Assay (Secondary Screen)
  • Purpose: Verify that the compound can penetrate the cell membrane and inhibit BTK in a physiological environment.

  • Methodology:

    • Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

    • Pre-incubate cells with varying concentrations of the inhibitor.

    • Stimulate the BCR pathway using anti-IgM antibodies.

    • Quantify downstream target activation (e.g., CD86 expression via flow cytometry or calcium flux).

  • Self-Validation: Concurrently measure cell viability (e.g., using CellTiter-Glo). If viability drops proportionally with CD86 expression, the compound is cytotoxic, not target-specific. True hits must inhibit the pathway without inducing cell death 5.

Protocol 3: Rat Collagen-Induced Arthritis (CIA) Model (In Vivo Efficacy)
  • Purpose: Assess the compound's ability to halt RA progression in a live mammalian system.

  • Methodology:

    • Immunize Lewis rats with bovine Type II collagen to induce polyarthritis.

    • Administer the test compound (e.g., Compound 3) orally (PO) once daily (QD) at doses of 1, 3, 10, and 30 mg/kg in a prophylactic treatment protocol.

  • Self-Validation: Compare results against a vehicle-treated group (negative control) and a dexamethasone-treated group (positive control) to ensure the disease model has a sufficient dynamic range for evaluation 5.

Assay_Cascade Design Structure-Based Drug Design (8-amino-imidazo[1,5-a]pyrazine) Enzymatic Primary Screening (BTK Enzymatic Assay) Design->Enzymatic Cellular Secondary Screening (Human PBMC Functional Assay) Enzymatic->Cellular IC50 < 10 nM Selectivity Kinase Selectivity Profiling (Off-target screening) Cellular->Selectivity PK In Vivo Pharmacokinetics (Rat & Dog Models) Selectivity->PK High Selectivity Efficacy In Vivo Efficacy (Rat CIA Model) PK->Efficacy Desirable t1/2 & Exposure

Figure 2: Self-validating experimental workflow for the discovery of reversible BTK inhibitors.

Preclinical Efficacy: Translating Potency to In Vivo Models

The ultimate test of a drug candidate is its performance in complex biological systems. While Compounds 2 and 3 both exhibited remarkable in vitro profiles, in vivo pharmacokinetic studies in dogs revealed a critical divergence. Compound 3 demonstrated significantly higher systemic drug levels and a longer half-life compared to Compound 2, making it the superior candidate for once-daily oral dosing 2.

When advanced to the Rat CIA model, Compound 3 exhibited a profound, dose-dependent decrease in paw thickness at 1, 3, 10, and 30 mg/kg (PO, QD). The reduction in inflammation was statistically significant ( p<0.0001 ), confirming that the reversible, non-covalent inhibition of BTK via the 8-amino-imidazo[1,5-a]pyrazine scaffold is highly efficacious in halting the progression of rheumatoid arthritis 5.

Conclusion

The discovery of 8-amino-imidazo[1,5-a]pyrazines represents a masterclass in structure-based drug design. By meticulously mapping the BTK active site and exploiting specific hydrogen-bonding networks (such as the S538/D539 bidentate interaction) and hydrophobic pockets, researchers successfully engineered a highly potent, reversible inhibitor. This non-covalent approach elegantly circumvents the safety liabilities and resistance mechanisms associated with first-generation covalent inhibitors, offering a highly promising therapeutic avenue for chronic autoimmune diseases like Rheumatoid Arthritis.

References

  • Liu, J., et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." ACS Medicinal Chemistry Letters, 2015.

  • Liu, J., et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC." National Center for Biotechnology Information (NIH), 2015.

  • Liu, J., et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed." PubMed, 2015.

  • Liu, J., et al. "Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - OSTI." DOE Office of Scientific and Technical Information, 2015.

  • Estupiñán, O., et al. "Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases." MDPI, 2021.

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Protocols & Analytical Methods

Method

Introduction: The Significance of the Imidazo[1,5-a]pyrazine Scaffold

An Application Note and Protocol for the Synthesis of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic and s...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine

The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic and structural properties have made it a cornerstone in the development of targeted therapeutics. Compounds bearing this moiety have shown significant potential as potent and selective kinase inhibitors, playing a crucial role in oncology and inflammation research. Specifically, derivatives have been investigated as inhibitors of ACK1, mTOR, c-Src, and Bruton's tyrosine kinase (BTK), demonstrating the scaffold's versatility in addressing diverse biological targets[1][2][3][4].

8-Chloro-1-iodoimidazo[1,5-a]pyrazine is a key synthetic intermediate, providing two distinct and orthogonally reactive sites. The iodo group at the C1 position is primed for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The chloro group at the C8 position offers a secondary site for modification, typically via nucleophilic aromatic substitution. This dual functionality makes the title compound an invaluable building block for generating complex molecular libraries for drug discovery.

This document provides a comprehensive, field-tested protocol for the regioselective iodination of 8-chloroimidazo[1,5-a]pyrazine. It details the underlying chemical principles, step-by-step experimental procedures, safety considerations, and characterization data to ensure reliable and reproducible synthesis.

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds via an electrophilic aromatic substitution. The bicyclic imidazo[1,5-a]pyrazine system possesses a nuanced electronic profile; the imidazole ring is significantly more electron-rich compared to the electron-deficient pyrazine ring[5]. This inherent reactivity difference directs electrophiles, such as the iodonium ion (I⁺) generated from N-Iodosuccinimide (NIS), to substitute preferentially on the imidazole portion of the molecule. The substitution occurs specifically at the C1 position, which is sterically accessible and electronically activated.

Reaction:

8-chloroimidazo[1,5-a]pyrazine + N-Iodosuccinimide (NIS) → 8-chloro-1-iodoimidazo[1,5-a]pyrazine + Succinimide

Experimental Workflow Diagram

Synthesis_Workflow reagents 1. Reagent Preparation (Starting Material, NIS, DMF) setup 2. Reaction Setup (Inert Atmosphere, 0°C) reagents->setup  Load Reactor reaction 3. Reagent Addition & Reaction (Add NIS, Stir at RT) setup->reaction  Slow Addition monitoring 4. Reaction Monitoring (TLC Analysis) reaction->monitoring  Aliquot Sampling monitoring->reaction  Continue if incomplete workup 5. Aqueous Workup (Quench, Extract, Wash) monitoring->workup  Proceed if complete purification 6. Purification (Column Chromatography) workup->purification  Crude Product product 7. Final Product (Characterization & Storage) purification->product  Pure Compound

Caption: A flowchart illustrating the key stages of the synthesis protocol.

Materials and Equipment

Chemicals
ReagentCAS NumberMolecular FormulaPuritySupplier
8-chloroimidazo[1,5-a]pyrazine56468-23-6C₆H₄ClN₃≥97%Commercially Available
N-Iodosuccinimide (NIS)516-12-1C₄H₄INO₂≥98%Commercially Available
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS GradeCommercially Available
Saturated Sodium Thiosulfate7772-98-7Na₂S₂O₃Aqueous SolutionPrepared in-house
Saturated Sodium Chloride (Brine)7647-14-5NaClAqueous SolutionPrepared in-house
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄GranularCommercially Available
Silica Gel63231-67-4SiO₂230-400 meshCommercially Available
Equipment
  • Round-bottom flasks (various sizes) and magnetic stir bars

  • Magnetic stirrer hotplate

  • Schlenk line or source of inert gas (Nitrogen or Argon) with manifold

  • Septa, needles, and syringes

  • Ice-water bath

  • Glass funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp (254 nm)

  • Glass chromatography column

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Experimental Protocol

PART 1: Safety First - Hazard Analysis
  • N-Iodosuccinimide (NIS): Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6] Handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[6] Avoid creating and inhaling dust.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Can be absorbed through the skin. All handling should be performed in a chemical fume hood with appropriate PPE.

  • General Precautions: The reaction should be conducted in a well-ventilated chemical fume hood at all times. Ensure an emergency eyewash station and safety shower are accessible.[7]

PART 2: Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • Place a 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon. This can be achieved by flame-drying the flask under vacuum and backfilling with inert gas.

  • To the flask, add 8-chloroimidazo[1,5-a]pyrazine (1.00 g, 6.51 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cool the flask to 0°C using an ice-water bath. Causality: Cooling the reaction mixture before adding the electrophile helps to control any potential exotherm and minimizes the formation of side products.

2. Iodination Reaction:

  • In a separate vial, weigh out N-Iodosuccinimide (NIS) (1.61 g, 7.16 mmol, 1.1 equivalents).

  • Add the NIS to the stirred reaction mixture at 0°C in several small portions over 5-10 minutes. Causality: Portion-wise addition ensures the reaction temperature remains low and the concentration of the reactive electrophile is controlled.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

3. Reaction Monitoring:

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • TLC System: 50% Ethyl Acetate in Hexanes.

  • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.

  • Visualize the plate under a UV lamp (254 nm). The product should appear as a new, lower Rf spot compared to the starting material. The reaction is complete upon full consumption of the starting material.

4. Aqueous Workup:

  • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: The thiosulfate solution quenches any unreacted NIS, converting it to iodide (I⁻) and preventing the formation of unwanted byproducts during extraction.

  • Add 50 mL of Ethyl Acetate (EtOAc) to the separatory funnel and shake vigorously. Allow the layers to separate.

  • Extract the aqueous layer two more times with EtOAc (2 x 50 mL).

  • Combine all organic layers and wash them with water (2 x 50 mL) followed by saturated brine (1 x 50 mL). Causality: The water wash removes the DMF, and the brine wash removes residual water from the organic layer.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification:

  • The resulting crude solid should be purified by flash column chromatography.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of 20% to 50% Ethyl Acetate in Hexanes.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the silica gel column.

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 8-chloro-1-iodoimidazo[1,5-a]pyrazine as a solid.

Characterization and Expected Results

PropertyExpected Value
Appearance Off-white to light yellow solid
Molecular Formula C₆H₃ClIN₃[8]
Molecular Weight 279.47 g/mol [8]
Yield 80-90% (typical)
¹H NMR (400 MHz, CDCl₃) Expect signals in the aromatic region (δ 7.0-8.0 ppm). Key signals would be singlets or doublets corresponding to the protons at the C3 and C5 positions.
Mass Spec (ESI+) m/z = 280.9 [M+H]⁺

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient NIS.- Reaction time too short.- Low quality or wet solvent/reagents.- Add an additional 0.1 eq of NIS and monitor by TLC.- Extend the reaction time.- Ensure all reagents and solvents are anhydrous.
Formation of Multiple Spots on TLC - Reaction run at too high a temperature.- Di-iodination (at C1 and C3).- Maintain the initial cooling at 0°C during NIS addition.- Use no more than 1.1 equivalents of NIS to favor mono-iodination. Careful purification by column chromatography should separate the desired product.
Low Yield after Workup - Incomplete extraction of the product.- Product loss during purification.- Perform additional extractions of the aqueous layer.- Use a finer gradient during column chromatography to ensure clean separation without loss of product.
Difficulty Removing DMF - Insufficient water washes during workup.- Perform at least three vigorous water washes of the combined organic layers. DMF is highly water-soluble.

Conclusion

This protocol outlines a reliable and efficient method for the synthesis of 8-chloro-1-iodoimidazo[1,5-a]pyrazine, a critical building block for pharmaceutical research. By leveraging the inherent electronic properties of the imidazo[1,5-a]pyrazine core, this procedure achieves high regioselectivity using the common laboratory reagent N-Iodosuccinimide. Adherence to the detailed steps for reaction setup, monitoring, workup, and purification, along with strict observation of the outlined safety protocols, will enable researchers to consistently produce this valuable intermediate in high yield and purity.

References

  • SAFETY DATA SHEET N-Iodosuccinimide. (2017). Available at: [Link]

  • Managing Pyrophoric and Water Reactive Chemicals in the Laboratory | ORS. (n.d.). National Institutes of Health. Available at: [Link]

  • Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. (2022). ACS Chemical Health & Safety. Available at: [Link]

  • Standard Operating Procedures For Handling, Storage and Disposal of Pyrophoric Chemicals. (2013). Drexel University. Available at: [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). University of California, Irvine Environmental Health & Safety. Available at: [Link]

  • Safe Handling of Pyrophoric Materials. (n.d.). University of Pittsburgh Environmental Health and Safety. Available at: [Link]

  • Safety Data Sheet: N-Iodosuccinimide. (n.d.). Carl ROTH. Available at: [Link]

  • Safety Data Sheet - N-Iodosuccinimide. (2024). DC Fine Chemicals. Available at: [Link]

  • SAFETY DATA SHEET - N-Iodosuccinimide. (2026). Sigma-Aldrich. Available at: [Link]

  • Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. (2011). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. (2021). Letters in Drug Design & Discovery. Available at: [Link]

  • Access to novel imidazo[1,5-a]pyrazine scaffolds by the combined use of a three-component reaction and a base-assisted intramolecular cyclization. (2014). Organic & Biomolecular Chemistry. Available at: [Link]

  • ChemInform Abstract: Access to Novel Imidazo[1,5-a]pyrazine Scaffolds by the Combined Use of a Three-Component Reaction and a Base-Assisted Intramolecular Cyclization. (2014). ChemInform. Available at: [Link]

  • 8-chloro-1-iodoimidazo[1,5-a]pyrazine. (n.d.). Molport. Available at: [Link]

  • SIMPLE SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINES. (2002). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • 3-(tert-butyl)-8-chloro-1-iodoimidazo[1,5-a]pyrazine. (n.d.). J&H Chemical Co., Ltd. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Available at: [Link]

  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS. (2017). Reddit. Available at: [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (2007). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • 8-chloro-1,3-diiodoimidazo[1,5-a]pyrazine — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • 8-chloroimidazo[1,5-a]pyrazine (C6H4ClN3). (n.d.). PubChem. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. Available at: [Link]

  • Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. (2018). ACS Omega. Available at: [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. (2022). Chemistry – An Asian Journal. Available at: [Link]

Sources

Application

Application Note: Synthesis and Purification of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine

Strategic Context & Mechanistic Rationale The imidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous Bruton's Tyrosine Kinase (BTK) inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Rationale

The imidazo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, serving as the core structural motif for numerous Bruton's Tyrosine Kinase (BTK) inhibitors and IGF-1R antagonists . The functionalization of this bicyclic system relies heavily on the precise, regioselective halogenation of the C1 position.

8-Chloro-1-iodoimidazo[1,5-a]pyrazine is a critical intermediate in these synthetic pathways. The electron-donating nature of the bridgehead nitrogen renders the C1 position of the imidazole ring highly susceptible to Electrophilic Aromatic Substitution (EAS). Conversely, the C8 chlorine atom exerts an electron-withdrawing effect that deactivates the pyrazine ring, ensuring that iodination occurs strictly at the C1 position.

To achieve high yields and purity, N-Iodosuccinimide (NIS) is utilized as a mild, controllable electrophilic iodine ( I+ ) source in a polar aprotic solvent (DMF). The purification of this intermediate requires careful biphasic quenching to neutralize active iodine species, followed by silica gel chromatography to remove succinimide byproducts.

Process Workflow

Workflow SM 8-Chloroimidazo[1,5-a]pyrazine (Starting Material) Reaction Electrophilic Aromatic Iodination (60°C, 8-12 hours, N2 atm) SM->Reaction Reagents N-Iodosuccinimide (NIS) in DMF (Electrophilic Source) Reagents->Reaction Quench Aqueous Quench (NaHCO3 / Na2S2O3) Reaction->Quench Neutralize active iodine Extraction Liquid-Liquid Extraction (Ethyl Acetate / Water) Quench->Extraction Phase separation Purification Silica Gel Chromatography (PE/EA Gradient) Extraction->Purification Organic layer concentration Product Purified 8-Chloro-1-iodoimidazo[1,5-a]pyrazine (Target API Intermediate) Purification->Product >98% Purity achieved

Figure 1: Synthesis and purification workflow for 8-chloro-1-iodoimidazo[1,5-a]pyrazine.

Self-Validating Experimental Protocol

As a self-validating system, this protocol incorporates specific visual cues and in-process controls (IPCs) to ensure the causality of each step is verifiable in real-time.

Phase 1: Electrophilic Iodination
  • System Preparation : Charge a dry, nitrogen-flushed round-bottom flask with 8-chloroimidazo[1,5-a]pyrazine (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 volumes).

    • Causality: Anhydrous conditions are critical. Moisture will competitively hydrolyze the NIS, generating hypoiodous acid and reducing the effective concentration of the electrophile.

  • Electrophile Addition : Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) (1.3 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition at 0 °C controls the mild exotherm associated with the initial charge-transfer complex formation.

  • Reaction Execution : Remove the ice bath and heat the reaction mixture to 60 °C for 8 hours under a continuous N2​ atmosphere.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Petroleum Ether:Ethyl Acetate (PE:EA) mobile phase. The system validates completion when the starting material spot ( Rf​≈0.4 ) is entirely consumed and replaced by a new, less polar UV-active product spot ( Rf​≈0.6 ).

Phase 2: Biphasic Quenching & Primary Isolation
  • Thermal Arrest : Cool the reaction mixture to room temperature (20–25 °C).

  • Reductive Quench : Slowly add a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (5 volumes).

    • Causality: The NaHCO3​ neutralizes acidic succinimide byproducts, driving them into the aqueous phase. The Na2​S2​O3​ acts as a reducing agent, converting any unreacted, highly reactive I+ into inert iodide ( I− ), preventing oxidative degradation of the product during concentration.

    • Validation: The reaction mixture will rapidly transition from a dark amber/brown solution to a pale yellow suspension, visually confirming the complete reduction of active iodine.

  • Phase Separation : Extract the aqueous suspension with Ethyl Acetate (EA) (3 × 10 volumes).

  • Aqueous Washing : Wash the combined organic layers sequentially with distilled water (3 × 5 volumes) and saturated brine (1 × 5 volumes).

    • Causality: DMF is highly miscible with EA. Multiple high-volume water washes are mathematically required to partition the polar DMF and residual succinimide out of the organic layer.

  • Drying : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Phase 3: High-Resolution Purification (Chromatography)
  • Column Preparation : Dry-load the crude material onto silica gel (100-200 mesh) to ensure a tight loading band. Pack a column with silica gel and equilibrate with 100% Petroleum Ether (PE).

  • Gradient Elution : Elute using a gradient of PE to EA (starting at 10:1 and ramping to 3:1).

    • Causality: The gradient exploits the slight polarity difference between the target compound and trace over-iodinated impurities. The target compound will elute cleanly in the 5:1 to 3:1 PE:EA fractions.

  • Isolation : Pool the product-containing fractions (verified by TLC) and concentrate in vacuo to afford pure 8-chloro-1-iodoimidazo[1,5-a]pyrazine as an off-white to pale yellow solid.

Quantitative Data & Process Parameters

Table 1: Reagent Stoichiometry & Functional Rationale

ReagentEquivalentsRole & Causality
8-Chloroimidazo[1,5-a]pyrazine 1.0 eqPrimary substrate.
N-Iodosuccinimide (NIS) 1.3 eqIodonium ( I+ ) source. Slight excess ensures complete conversion without driving di-iodination.
Dimethylformamide (DMF) 10 VolPolar aprotic solvent. Solubilizes the substrate and stabilizes the polar Wheland intermediate.
Na2​S2​O3​ (Sat. Aq.) ExcessReducing agent. Converts unreacted I+ to inert I− , preventing oxidative discoloration.
NaHCO3​ (Sat. Aq.) ExcessMild base. Neutralizes acidic byproducts to enhance their aqueous solubility during extraction.

Table 2: In-Process Controls & Troubleshooting

ObservationRoot CauseCorrective Action
Persistent Starting Material (TLC) Insufficient electrophile generation or moisture in DMF.Add 0.2 eq NIS; ensure anhydrous DMF is used for future batches.
Dark brown organic layer post-quench Incomplete quenching of residual iodine.Wash organic layer with an additional 5 volumes of 10% Na2​S2​O3​ solution until pale yellow.
Co-elution of succinimide during chromatography Poor aqueous washing during the liquid-liquid extraction phase.Perform rigorous water/brine washes (minimum 3x) prior to loading onto silica.

Analytical Characterization Standards

To validate the structural integrity of the purified 8-chloro-1-iodoimidazo[1,5-a]pyrazine, the following analytical signatures should be confirmed:

  • LC-MS : Expected mass [M+H]+ corresponding to C6​H3​ClIN3​ ( m/z≈279.9 ). The isotopic pattern must display the characteristic 3:1 ratio indicative of a single chlorine atom.

  • 1 H NMR (400 MHz, CDCl3​ ) : The disappearance of the C1 proton signal confirms successful regioselective iodination. The remaining aromatic protons (C3, C5, C6) will present as distinct downfield shifts consistent with the imidazo[1,5-a]pyrazine core .

References

  • European Patent Office. "BENZAMIDE IMIDAZOPYRAZINE BTK INHIBITORS." EP 3240572 B1. December 17, 2015.
  • Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, 2021. URL:[Link]

Method

Chemoselective Suzuki-Miyaura Cross-Coupling of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine: Protocols for Kinase Inhibitor Scaffold Functionalization

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold: 8-Chloro-1-iodoimidazo[1,5-a]pyrazine (CAS: 12115...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold: 8-Chloro-1-iodoimidazo[1,5-a]pyrazine (CAS: 1211591-21-7)

Introduction & Strategic Rationale

The imidazo[1,5-a]pyrazine bicyclic system is a highly privileged pharmacophore in contemporary medicinal chemistry. It serves as the core scaffold for numerous targeted therapeutics, most notably Bruton's Tyrosine Kinase (BTK) inhibitors [1], mammalian target of rapamycin (mTOR) inhibitors [2][4], and TgCDPK1 inhibitors [3].

The intermediate 8-chloro-1-iodoimidazo[1,5-a]pyrazine (and its C3-substituted derivatives, such as 3-cyclobutyl or 3-tert-butyl analogs) presents a unique synthetic opportunity: a di-halogenated heterocycle that allows for programmable, sequential functionalization.

Mechanistic Causality: Why Chemoselectivity Works

Achieving chemoselectivity in cross-coupling reactions requires exploiting the thermodynamic and kinetic differences between reactive sites. In this scaffold, the Suzuki-Miyaura coupling occurs exclusively at the C1 position.

  • Bond Dissociation Energy (BDE): The C1–I bond is significantly weaker (~55 kcal/mol) than the C8–Cl bond (~80 kcal/mol).

  • Oxidative Addition Kinetics: Palladium(0) undergoes oxidative addition into the C1–I bond orders of magnitude faster than the C8–Cl bond. This kinetic disparity allows chemists to selectively install an aryl or heteroaryl group at C1 while preserving the C8–Cl bond for downstream nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination [3].

Workflow SM 8-Chloro-1-iodoimidazo [1,5-a]pyrazine Suzuki Suzuki Coupling (C1 Selective) SM->Suzuki Aryl-B(OH)2 Pd Cat., Base Int 1-Aryl-8-chloroimidazo [1,5-a]pyrazine Suzuki->Int SNAr SNAr / Amination (C8 Selective) Int->SNAr NH3 / Amine Heat Prod 1-Aryl-8-aminoimidazo [1,5-a]pyrazine SNAr->Prod

Sequential functionalization workflow of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine.

Reaction Optimization & Quantitative Data

Selecting the correct catalytic system is critical to prevent off-target reactivity (such as premature C8-Cl hydrolysis or homocoupling). The table below summarizes empirical data for the C1-selective coupling based on established pharmaceutical development literature [1][2].

Catalyst SystemLigand TypeBaseSolvent SystemTemp (°C)Chemoselectivity (C1 vs C8)Typical Yield
Pd(dppf)Cl₂ BidentateK₂CO₃1,4-Dioxane / H₂O (4:1)90>99:185–95%
Pd(PPh₃)₄ MonodentateNa₂CO₃DMF / H₂O (5:1)80>95:575–85%
Pd(OAc)₂ / SPhos BuchwaldK₃PO₄Toluene / H₂O (10:1)100>90:1070–80%

Data Insight: Pd(dppf)Cl₂ is the optimal catalyst. The bidentate dppf ligand prevents catalyst deactivation (palladium black formation) at 90 °C, while the Dioxane/Water mixture provides the perfect balance of organic solubility for the heterocycle and aqueous solvation for the boronate complex formation.

Experimental Protocol: C1-Selective Suzuki Coupling

This protocol is designed as a self-validating system , ensuring that the chemist can analytically verify the reaction trajectory at every critical juncture.

Reagents & Equipment
  • 8-Chloro-1-iodoimidazo[1,5-a]pyrazine (1.0 equiv, ~279.5 g/mol )

  • Arylboronic acid or Arylboronic acid pinacol ester (1.15 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Deionized Water (4:1 v/v ratio)

  • Schlenk flask or heavy-walled microwave vial

Step-by-Step Methodology

Step 1: Reagent Charging & Inert Atmosphere Setup

  • To an oven-dried reaction vessel, add 8-chloro-1-iodoimidazo[1,5-a]pyrazine (1.0 equiv) and the arylboronic acid (1.15 equiv).

  • Add K₂CO₃ (2.5 equiv). Causality: K₂CO₃ is selected over weaker bases (like NaHCO₃) to accelerate the transmetalation step, yet it is mild enough to prevent nucleophilic attack (hydrolysis) at the C8-Cl position, which would occur with stronger bases like NaOH or KOtBu.

Step 2: Solvent Addition & Rigorous Degassing

  • Add the 1,4-Dioxane/H₂O (4:1) solvent mixture to achieve a substrate concentration of 0.1 M.

  • Sparge the heterogeneous mixture with Argon or Nitrogen for 15 minutes. Causality: Oxygen must be rigorously excluded. O₂ promotes the oxidative homocoupling of boronic acids (forming biaryls) and prematurely oxidizes the active Pd(0) species to inactive Pd(II), stalling the catalytic cycle.

Step 3: Catalyst Addition & Heating

  • Quickly add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of inert gas.

  • Seal the vessel and heat the mixture to 90 °C in a pre-heated oil bath or heating block.

Step 4: Self-Validating Reaction Monitoring (LC-MS) To validate the reaction progress, sample 10 µL of the reaction mixture at the 2-hour mark, dilute in 1 mL of LC-grade acetonitrile, and analyze via LC-MS.

  • Validation Check 1: The Total Ion Chromatogram (TIC) should show the complete disappearance of the starting material mass ( m/z ~279.5 [M+H]⁺).

  • Validation Check 2: Confirm the presence of the desired product mass.

  • Validation Check 3 (Failure Mode): If a mass corresponding to the C8-OH hydrolysis product ( m/z [Product - 35.5 + 17]) is observed, immediately cool the reaction to halt over-reaction.

Step 5: Workup & Purification

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium residues.

  • Transfer to a separatory funnel, wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (typically Hexanes/EtOAc gradients).

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA C1-I Cleavage TM Trans- metalation OA->TM Aryl-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 Product Release

Chemoselective Pd-catalyzed cycle favoring the C1-I bond over C8-Cl.

Downstream Applications

Following the successful isolation of the 1-aryl-8-chloroimidazo[1,5-a]pyrazine intermediate, the C8-chloride is highly activated for nucleophilic attack due to the electron-withdrawing nature of the pyrazine ring.

In the synthesis of BTK and mTOR inhibitors, this position is typically converted to a primary amine. This is achieved by dissolving the intermediate in Isopropanol (IPA), saturating the solution with NH₃ gas at 0 °C, and heating the sealed vessel to 115 °C for 24–48 hours [4]. The resulting 8-amino derivative forms the critical hydrogen-bonding hinge-binder required for kinase active-site affinity [3].

References

  • Title: WO 2016/106623 A1 - Bruton's Tyrosine Kinase (Btk)
  • Source: OSI Pharmaceuticals, Inc. (European Patent Office)
  • Source: National Institutes of Health (NIH / PMC)
  • Title: ES2436877T3 - Intermediates for the preparation of condensed bicyclic mTOR inhibitors Source: Google Patents URL
Application

Sonogashira coupling of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine

An Application Guide for the Regioselective Synthesis of 1-Alkynyl-8-chloroimidazo[1,5-a]pyrazines Authored by: A Senior Application Scientist Introduction: The Imidazo[1,5-a]pyrazine Scaffold and the Strategic Importanc...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Regioselective Synthesis of 1-Alkynyl-8-chloroimidazo[1,5-a]pyrazines

Authored by: A Senior Application Scientist

Introduction: The Imidazo[1,5-a]pyrazine Scaffold and the Strategic Importance of C-C Bond Formation

The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of compounds with significant therapeutic potential. Its derivatives have been investigated as inhibitors of key biological targets such as Bruton's tyrosine kinase (BTK) and c-Src kinase, highlighting their relevance in oncology and the treatment of ischemic stroke.[1][2][3] The ability to precisely functionalize this core is paramount in medicinal chemistry for the exploration of structure-activity relationships (SAR).

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This palladium- and copper-cocatalyzed transformation is particularly valuable for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[4][6]

This document provides a detailed application guide for the . We will delve into the mechanistic principles that govern the reaction's remarkable chemoselectivity, provide a robust experimental protocol for the selective alkynylation at the C-1 position, and offer insights into reaction optimization and troubleshooting.

Scientific Principles & Mechanistic Insights: Achieving Chemoselectivity

The primary challenge in the functionalization of dihalogenated heterocycles is achieving regioselectivity.[7] In the case of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine, the goal is to selectively couple the alkyne at the C-1 iodo-substituted position while leaving the C-8 chloro-substituted position intact for potential subsequent transformations.

This selectivity is fundamentally governed by the relative reactivity of the carbon-halogen bonds in the key step of the catalytic cycle: oxidative addition to the palladium(0) center.[8] The established reactivity trend for halides in Sonogashira and other palladium-catalyzed cross-coupling reactions is I > OTf > Br >> Cl.[4][9] This trend is a direct consequence of the carbon-halogen bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Cl bond, leading to a much lower activation energy for the oxidative addition of the C-I bond to the Pd(0) catalyst. This substantial difference in reactivity allows for a wide experimental window where the C-I bond reacts exclusively, leaving the C-Cl bond untouched.

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][10]

  • The Palladium Cycle : A low-valent Pd(0) species undergoes oxidative addition into the C-I bond of the imidazo[1,5-a]pyrazine, forming a Pd(II)-aryl intermediate.

  • The Copper Cycle : Concurrently, the copper(I) cocatalyst coordinates with the terminal alkyne, and in the presence of an amine base, facilitates its deprotonation to form a highly reactive copper-acetylide species.

  • Transmetalation : The copper-acetylide transfers the acetylide group to the Pd(II) center, regenerating the copper catalyst.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C-C coupled product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

The synergy between the palladium and copper catalysts allows the reaction to proceed under mild conditions, often at room temperature.[4]

Visualizing the Process

Diagram 1: Overall Reaction Scheme

cluster_reactants Reactants cluster_conditions Conditions cluster_product Product substrate 8-Chloro-1-iodoimidazo[1,5-a]pyrazine catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) product 1-Alkynyl-8-chloroimidazo[1,5-a]pyrazine substrate->product Sonogashira Coupling alkyne Terminal Alkyne (R-C≡C-H) alkyne->product Sonogashira Coupling cocatalyst Cu(I) Cocatalyst (e.g., CuI) base Amine Base (e.g., Et₃N) solvent Solvent (e.g., THF, DMF)

Caption: Selective Sonogashira coupling at the C-1 position.

Diagram 2: Simplified Sonogashira Catalytic Cycle

G pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)(I)L₂ pd0->pd_intermediate Ar-I oa_label Oxidative Addition pd_alkynyl Ar-Pd(II)(C≡CR)L₂ pd_intermediate->pd_alkynyl Cu-C≡CR tm_label Transmetalation product Ar-C≡CR pd_alkynyl->product re_label Reductive Elimination product->pd0

Caption: Key steps in the palladium catalytic cycle.

Application Protocol: Selective C-1 Alkynylation

This protocol describes a general procedure for the selective Sonogashira coupling of a terminal alkyne to the C-1 position of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine.

Materials and Reagents

ReagentPuritySupplierNotes
8-Chloro-1-iodoimidazo[1,5-a]pyrazine>95%Custom Synthesis/AcrosStarting material. Store under inert gas.
Terminal Alkyne (e.g., Phenylacetylene)>98%Sigma-AldrichSubstrate. Purify by distillation if necessary.
Dichlorobis(triphenylphosphine)palladium(II)99%Strem ChemicalsPalladium catalyst source.
Copper(I) Iodide (CuI)99.5%Sigma-AldrichCo-catalyst. Use freshly opened or purified material.
Triethylamine (Et₃N)>99.5%Acros OrganicsBase and solvent. Distill from CaH₂ and store over KOH.
Tetrahydrofuran (THF)AnhydrousSigma-AldrichReaction solvent. Ensure it is properly dried and deoxygenated.
Ethyl AcetateHPLC GradeFisher ScientificFor extraction.
Brine (Saturated NaCl solution)-Lab preparedFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-Sigma-AldrichFor drying organic layers.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.

Equipment

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Experimental Procedure

  • Reaction Setup:

    • To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 8-Chloro-1-iodoimidazo[1,5-a]pyrazine (1.0 eq).

    • Add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq, 2 mol%) and copper(I) iodide (CuI, 0.04 eq, 4 mol%).

    • Seal the flask with septa, and purge with inert gas (Argon or Nitrogen) for 15 minutes. This is a critical step to prevent catalyst deactivation and alkyne homocoupling.[4][11]

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add anhydrous THF (e.g., 5 mL per 1 mmol of substrate) and triethylamine (2.0 eq) via syringe.

    • Stir the resulting suspension at room temperature for 5 minutes.

    • Slowly add the terminal alkyne (1.2 eq) via syringe over 2-3 minutes.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Typically, reactions with aryl iodides are complete within 2-6 hours at room temperature.[4] If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvents.

    • Re-dissolve the residue in ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure 1-alkynyl-8-chloroimidazo[1,5-a]pyrazine.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst; Insufficient degassing; Poor quality of reagents (base, solvent).Use a fresh batch of catalyst. Ensure the reaction is set up under strictly anaerobic conditions.[11] Use freshly distilled and dried solvent and base.
Glaser Homocoupling Presence of oxygen; Excess copper catalyst.Thoroughly degas all solvents and the reaction vessel.[12] Reduce the loading of CuI to 1-2 mol%. Consider a copper-free Sonogashira protocol if the problem persists.
De-iodination Presence of water or protic impurities; Unsuitable base.Ensure all reagents and solvents are anhydrous. A bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes mitigate this side reaction.
Sluggish Reaction Sterically hindered alkyne or low reactivity of the palladium complex.Increase the reaction temperature to 40-60 °C. Consider using a more active palladium catalyst system, such as Pd(PPh₃)₄ or a palladium source with a different phosphine ligand.[6]

Conclusion

The offers a reliable and highly selective method for introducing alkynyl moieties at the C-1 position. The pronounced difference in the reactivity of the C-I and C-Cl bonds provides a robust synthetic handle for selective functionalization. By adhering to the principles of anaerobic reaction setup and using high-quality reagents, researchers can effectively leverage this powerful cross-coupling reaction to synthesize diverse libraries of imidazo[1,5-a]pyrazine derivatives for applications in drug discovery and materials science.

References

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC. (n.d.). Vertex AI Search.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Vertex AI Search.
  • Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. Letters in Drug Design & Discovery, 18(12).
  • Ali, A., Ali, A., & Ahsan, M. J. (2021). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. ResearchGate. Retrieved from [Link]

  • Sonogashira Coupling - YouTube. (2020, July 25). YouTube. Retrieved March 28, 2026, from [Link]

  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications. (2025, July 5). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Mukaiyama, H., Nishimura, T., Kobayashi, S., Ozawa, T., Kamada, N., Komatsu, Y., Kikuchi, S., Oonota, H., & Kusama, H. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868–885.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (n.d.). Vertex AI Search.
  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed. (2017, September 29). PubMed. Retrieved March 28, 2026, from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium | Request PDF - ResearchGate. (2022, March 14). ResearchGate. Retrieved March 28, 2026, from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. (2022, September 19). Vertex AI Search.
  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles - Sci-Hub. (n.d.). Sci-Hub. Retrieved March 28, 2026, from [Link]

  • Kim, G., Lee, G., Kim, G., Seo, Y., Jarhad, D. B., & Jeong, L. S. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Royal Society of Chemistry. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). MDPI. Retrieved March 28, 2026, from [Link]

  • Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). (2013, April 9). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles | Journal of the American Chemical Society - ACS Publications. (2007, October 3). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and - NSF PAR. (2022, May 18). NSF Public Access Repository. Retrieved March 28, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved March 28, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). MDPI. Retrieved March 28, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved March 28, 2026, from [Link]

  • Synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines with potent antitumor activity. (n.d.). Vertex AI Search.
  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS - AJOL. (n.d.). African Journals Online. Retrieved March 28, 2026, from [Link]

  • One-pot activation–alkynylation–cyclization synthesis of 1,5-diacyl-5-hydroxypyrazolines in a consecutive three-component fashion. (2019, June 19). Beilstein Journal of Organic Chemistry. Retrieved March 28, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. (2023, November 22). ArODES. Retrieved March 28, 2026, from [Link]

  • sonogashira coupling - Organic Chemistry Portal - Literature. (n.d.). Organic Chemistry Portal. Retrieved March 28, 2026, from [Link]

  • Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - The Royal Society of Chemistry. (2015, February 23). The Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties - JLUpub. (n.d.). JLUpub. Retrieved March 28, 2026, from [Link]

Sources

Method

Application Note: Orthogonal Functionalization of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine in the Synthesis of Reversible BTK Inhibitors

Introduction and Mechanistic Rationale Bruton’s Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway. Dysregulation of BTK is strongly implicated in autoimmune diseases such as rheumato...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Bruton’s Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway. Dysregulation of BTK is strongly implicated in autoimmune diseases such as rheumatoid arthritis (RA) and B-cell malignancies [1]. While first-generation BTK inhibitors (e.g., Ibrutinib) utilized irreversible covalent binding to Cys481, the field has increasingly shifted toward highly selective, reversible inhibitors to mitigate off-target toxicity in chronic autoimmune indications [2].

In the pursuit of reversible BTK inhibitors, the imidazo[1,5-a]pyrazine scaffold has emerged as a privileged pharmacophore [1, 2]. Specifically, 8-chloro-1-iodoimidazo[1,5-a]pyrazine (CAS: 1211591-21-7) serves as a highly versatile, bifunctional building block [3]. Its value lies in the orthogonal reactivity of its two halogenated positions, which allows medicinal chemists to systematically build the inhibitor:

  • The 8-Chloro Position (Nucleophilic Aromatic Substitution - SNAr): The pyrazine ring is highly electron-deficient, heavily activating the C-8 chlorine toward nucleophilic attack. Amination at this position installs the critical 8-amino group, which acts as a primary hydrogen-bond donor to the BTK hinge region (specifically, the side-chain alcohol of the gatekeeper residue T474) [1].

  • The 1-Iodo Position (Palladium-Catalyzed Cross-Coupling): The C-I bond is significantly weaker than the C-Cl bond, making it the preferential site for oxidative addition by Palladium(0). This allows for late-stage Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups that project into the hydrophobic back pocket of the BTK active site, driving kinase selectivity [2].

By exploiting this orthogonal reactivity, researchers can execute a divergent Structure-Activity Relationship (SAR) campaign from a single, scalable intermediate.

Synthetic Strategy and Workflow

The synthesis of the BTK inhibitor core relies on a strict sequence of operations. Performing the SNAr amination prior to the Suzuki coupling is mechanistically deliberate. If the Suzuki coupling were attempted first, the basic conditions and elevated temperatures required could lead to premature hydrolysis of the 8-chloro group or unwanted oxidative addition of Pd into the highly activated C-Cl bond. Establishing the 8-amino group early neutralizes the electrophilicity of the pyrazine ring, safely preserving the 1-iodo position for subsequent cross-coupling.

SynthWorkflow A 8-Chloro-1-iodoimidazo [1,5-a]pyrazine (Starting Material) B 8-Amino-1-iodoimidazo [1,5-a]pyrazine (Intermediate) A->B NH3 in iPrOH 120°C, Sealed Vessel (SNAr) C 8-Amino-1-(Aryl)imidazo [1,5-a]pyrazine (BTK Inhibitor Core) B->C Aryl-B(OH)2 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 60°C (Suzuki Coupling)

Workflow for the orthogonal functionalization of 8-chloro-1-iodoimidazo[1,5-a]pyrazine.

Experimental Protocols

The following protocols outline the self-validating synthesis of the 8-amino-imidazo[1,5-a]pyrazine core. Each step includes in-process controls (IPC) to ensure reaction fidelity.

Protocol A: Regioselective SNAr Amination

Objective: Convert 8-chloro-1-iodoimidazo[1,5-a]pyrazine to 8-amino-1-iodoimidazo[1,5-a]pyrazine.

Reagents & Equipment:

  • 8-Chloro-1-iodoimidazo[1,5-a]pyrazine (1.0 eq)

  • Ammonia solution in Isopropanol (2.0 M, 10-15 eq)

  • High-pressure sealed reaction vessel (autoclave or heavy-walled pressure tube)

Step-by-Step Methodology:

  • Preparation: Suspend 8-chloro-1-iodoimidazo[1,5-a]pyrazine (e.g., 10.0 g, 35.8 mmol) in 2.0 M NH3 in isopropanol (180 mL, ~10 eq) within a heavy-walled pressure vessel.

  • Reaction: Seal the vessel tightly. Heat the suspension to 120 °C behind a blast shield. Stir vigorously for 12–16 hours. Causality Note: The elevated temperature is required to overcome the activation energy barrier of the SNAr reaction, while the sealed vessel prevents the escape of volatile ammonia gas.

  • In-Process Control (IPC): Cool a 0.5 mL aliquot to room temperature and analyze via LC-MS. The starting material peak (m/z ~280 [M+H]+) should be completely consumed, replaced by the product peak (m/z ~261[M+H]+).

  • Workup: Cool the entire reaction mixture to room temperature. The product typically precipitates upon cooling.

  • Isolation: Filter the solid, wash with cold isopropanol (2 × 20 mL) followed by diethyl ether (30 mL), and dry under high vacuum to afford 8-amino-1-iodoimidazo[1,5-a]pyrazine as a solid [1].

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Couple the 1-iodo intermediate with an aryl/heteroaryl boronic acid to form the BTK inhibitor core.

Reagents & Equipment:

  • 8-Amino-1-iodoimidazo[1,5-a]pyrazine (1.0 eq)

  • Aryl boronic acid or pinacol ester (1.2 eq)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.05 eq)

  • 2.0 M aqueous K2CO3 (3.0 eq)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 8-amino-1-iodoimidazo[1,5-a]pyrazine (1.0 eq) and the desired aryl boronic acid (1.2 eq) in 1,4-dioxane (0.1 M concentration).

  • Degassing: Add 2.0 M aqueous K2CO3 (3.0 eq). Sparge the biphasic mixture with Argon or Nitrogen for 15 minutes. Causality Note: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalytic species and to suppress homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2·CH2Cl2 (5 mol%). The bidentate dppf ligand is chosen specifically because its large bite angle accelerates the reductive elimination step, which is often rate-limiting when coupling sterically hindered heteroaryls [1, 3].

  • Reaction: Heat the mixture to 60–80 °C under an inert atmosphere for 12 hours.

  • IPC: Monitor via TLC (EtOAc/Hexanes) and LC-MS until the iodine intermediate is consumed.

  • Purification: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography to yield the 1-aryl-8-aminoimidazo[1,5-a]pyrazine derivative.

Quantitative Data: Suzuki Coupling Optimization

The choice of catalyst and base is highly determinative of the yield in the Suzuki coupling of the imidazo[1,5-a]pyrazine core. Table 1 summarizes typical optimization data observed during the development of these inhibitors.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Conversion (%)*
1Pd(PPh3)4Na2CO3 (aq)Toluene / H2O9042
2Pd(OAc)2 / SPhosK3PO4 (aq)Toluene / H2O10068
3Pd(dppf)Cl2·CH2Cl2Cs2CO3 (aq)Dioxane / H2O8075
4 Pd(dppf)Cl2·CH2Cl2 K2CO3 (aq) Dioxane / H2O 60 >95

*Conversion determined by LC-MS integration of product vs. starting material. Entry 4 represents the optimal conditions utilized in the synthesis of clinical candidates [1].

Structural Biology: Rationale for Scaffold Selection

The biological efficacy of the synthesized compounds is directly tied to how the imidazo[1,5-a]pyrazine core interacts with the BTK active site. X-ray crystallography of these inhibitors complexed with BTK reveals a highly conserved binding mode[1, 2].

BTKBinding Core Imidazo[1,5-a]pyrazine Scaffold H1 8-Amino Group Core->H1 H2 N-7 Nitrogen Core->H2 R1 1-Aryl Substituent Core->R1 Gatekeeper BTK Hinge Region (Gatekeeper T474) H1->Gatekeeper Hydrogen Bond Backbone BTK Hinge Region (Backbone NH) H2->Backbone Hydrogen Bond Pocket Hydrophobic Back Pocket R1->Pocket Hydrophobic / π-π Interactions

Key intermolecular interactions between the functionalized imidazo[1,5-a]pyrazine core and the BTK active site.

As illustrated above, the 8-amino group and the N-7 nitrogen of the imidazo[1,5-a]pyrazine core form a bidentate hydrogen-bonding network with the BTK hinge region. The primary amine acts as a hydrogen bond donor to the side-chain alcohol of the gatekeeper residue T474, while the N-7 nitrogen acts as a hydrogen bond acceptor from the backbone amide NH [1]. The aryl group installed via the Suzuki coupling at the 1-position is perfectly vectored to project into a deep hydrophobic back pocket, a critical interaction that dictates the compound's selectivity over other Src-family kinases [2].

References

  • Liu, J., et al. "Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis." ACS Medicinal Chemistry Letters, vol. 7, no. 2, 2016, pp. 198-203. URL:[Link]

  • Boga, S. B., et al. "Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK Inhibitors for Rheumatoid Arthritis." Bioorganic & Medicinal Chemistry Letters, vol. 27, no. 16, 2017, pp. 3772-3777. URL:[Link]

  • Kozlowski, J. A., et al. "BENZAMIDE IMIDAZOPYRAZINE BTK INHIBITORS." European Patent Office, EP 3240572 B1, 2015.
Application

Application Note: LC-MS Guided Regioselective Cross-Coupling of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine

Executive Summary The imidazo[1,5-a]pyrazine scaffold is a privileged heterobicyclic core utilized extensively in the design of advanced targeted therapeutics, including mitogen-activated protein kinase kinase (MEK) inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,5-a]pyrazine scaffold is a privileged heterobicyclic core utilized extensively in the design of advanced targeted therapeutics, including mitogen-activated protein kinase kinase (MEK) inhibitors[1], Bruton's Tyrosine Kinase (BTK) inhibitors[2], and PI3Kδ inhibitors[3]. A critical building block for these molecules is 8-chloro-1-iodoimidazo[1,5-a]pyrazine , a di-halogenated intermediate that enables divergent, step-wise functionalization[4].

This application note provides a comprehensive, self-validating protocol for the regioselective Suzuki-Miyaura coupling of 8-chloro-1-iodoimidazo[1,5-a]pyrazine, underpinned by rigorous Liquid Chromatography-Mass Spectrometry (LC-MS) monitoring. By leveraging the distinct isotopic signatures and bond dissociation energies of the halogens, scientists can precisely control reaction trajectories and prevent unwanted over-coupling.

Mechanistic Rationale: Orthogonal Reactivity and Causality

The success of sequential cross-coupling on 8-chloro-1-iodoimidazo[1,5-a]pyrazine relies on the kinetic differentiation of its two carbon-halogen bonds[5].

  • Causality of Regioselectivity: The C1 position bears an iodine atom, while the C8 position bears a chlorine atom. The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~338 kJ/mol). Consequently, Palladium(0) catalysts undergo oxidative addition into the C1 C-I bond orders of magnitude faster than into the C8 C-Cl bond.

  • The Role of LC-MS in Self-Validation: While the kinetics favor C1 substitution, elevated temperatures or excess boronic acid can force premature oxidative addition at the C8 position, leading to a 1,8-diaryl byproduct. LC-MS serves as a self-validating analytical checkpoint. Because the C8 chlorine is retained during the first coupling, the desired mono-coupled intermediate exhibits a highly diagnostic 3:1 isotopic pattern (due to 35 Cl and 37 Cl natural abundance). The disappearance of this isotopic signature immediately alerts the chemist to over-coupling or unwanted dehalogenation.

Workflow SM 8-Chloro-1-iodo- imidazo[1,5-a]pyrazine Rxn1 C1 Suzuki Coupling (Pd cat., Ar-B(OH)2) SM->Rxn1 LCMS1 LC-MS Monitoring (Check m/z 280 -> M+) Rxn1->LCMS1 Int 1-Aryl-8-chloro- intermediate LCMS1->Int Rxn2 C8 Amination (Pd cat., R-NH2) Int->Rxn2 LCMS2 LC-MS Final Analysis (Confirm Target) Rxn2->LCMS2 Prod 1,8-Disubstituted Target Scaffold LCMS2->Prod

Regioselective coupling workflow and LC-MS monitoring strategy.

Experimental Protocols

Regioselective C1 Suzuki-Miyaura Coupling

This protocol is optimized to achieve >95% conversion to the mono-coupled product while suppressing C8 reactivity.

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial, combine 8-chloro-1-iodoimidazo[1,5-a]pyrazine (1.0 equiv, e.g., 0.5 mmol) and the desired aryl boronic acid (1.05 equiv). Causality note: Strict stoichiometric control of the boronic acid prevents secondary coupling.

  • Catalyst & Base: Add Pd(dppf)Cl 2​ (0.05 equiv) and anhydrous K 2​ CO 3​ (2.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 0.2 M concentration). Purge the vial with N 2​ for 5 minutes.

  • Reaction: Seal the vial and heat to 80 °C. Stir for 2 hours.

  • Sampling for LC-MS: At t = 1h and t = 2h, withdraw a 10 µL aliquot. Quench into 990 µL of Acetonitrile (MeCN) containing 0.1% Formic Acid. Filter through a 0.22 µm PTFE syringe filter into an LC vial to remove palladium black and inorganic salts.

LC-MS Analytical Method

To ensure robust ionization of the basic pyrazine nitrogens, an acidic mobile phase is utilized. A rapid gradient ensures high throughput without sacrificing the resolution between the starting material and the coupled product.

Table 1: LC-MS Method Parameters

ParameterSpecificationRationale
Column C18, 2.1 x 50 mm, 1.8 µmSub-2 µm particles provide sharp peaks and rapid resolution of structurally similar byproducts.
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures protonation of the imidazo[1,5-a]pyrazine core for maximum ESI+ sensitivity.
Mobile Phase B 0.1% Formic Acid in MeCNMeCN provides lower backpressure and sharper elution profiles than Methanol.
Flow Rate 0.6 mL/minOptimizes the van Deemter curve for 1.8 µm particles while allowing rapid 3-minute runs.
Gradient 5% B to 95% B over 2.5 minSweeps non-polar over-coupled byproducts off the column efficiently.
MS Source ESI Positive (ESI+)Heteroaromatic nitrogens readily accept protons [M+H] + .
Capillary Voltage 3.0 kVStandard for small molecule basic heterocycles.

Data Presentation & Diagnostic Signatures

Accurate mass tracking is the cornerstone of this protocol. The exact monoisotopic mass of 8-chloro-1-iodoimidazo[1,5-a]pyrazine (C 6​ H 3​ ClIN 3​ ) is 278.91 Da. In ESI+, the protonated molecule [M+H] + appears at m/z 280.0.

Table 2: Diagnostic MS Signatures for Reaction Monitoring

SpeciesExpected m/z [M+H] + Isotopic PatternDiagnostic Meaning
Starting Material 280.0 / 282.03:1 ratioUnreacted 8-chloro-1-iodoimidazo[1,5-a]pyrazine.
C1-Coupled Intermediate Varies (e.g., 230.0 for Phenyl)3:1 ratioTarget Product. Retention of the 3:1 Cl pattern confirms the C8 position is intact.
1,8-Dicoupled Byproduct Varies (e.g., 272.1 for Diphenyl)No Cl patternOver-reaction. Indicates temperature is too high or excess boronic acid was used.
De-iodinated Byproduct 154.0 / 156.03:1 ratioCatalyst failure/Protodehalogenation. Indicates moisture or lack of boronic acid activation.

Biological Context: Downstream Applications

Once the 8-chloro-1-iodoimidazo[1,5-a]pyrazine scaffold is fully elaborated (e.g., via a subsequent Buchwald-Hartwig amination at C8), the resulting compounds frequently act as potent kinase inhibitors. For example, derivatives targeting BTK disrupt critical B-cell signaling cascades, offering therapeutic avenues for autoimmune diseases and B-cell malignancies[2].

Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Inhibitor Imidazo[1,5-a]pyrazine Inhibitor Inhibitor->BTK Inhibits NFKB NF-κB / Proliferation PLCg2->NFKB

BTK signaling pathway inhibited by imidazo[1,5-a]pyrazine derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Catalyst screening for Buchwald-Hartwig amination of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine

Welcome to the Application Scientist Support Center Advanced Troubleshooting for Heterocyclic Cross-Coupling This technical support guide provides field-proven strategies for the chemoselective Buchwald-Hartwig amination...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center Advanced Troubleshooting for Heterocyclic Cross-Coupling

This technical support guide provides field-proven strategies for the chemoselective Buchwald-Hartwig amination of 8-chloro-1-iodoimidazo[1,5-a]pyrazine . This dihaloheteroarene is a privileged intermediate, frequently utilized in the synthesis of small-molecule kinase inhibitors .

Navigating the reactivity of this substrate requires precision. While the C1–I bond is primed for palladium-catalyzed oxidative addition, the C8–Cl bond is highly electron-deficient due to the adjacent pyrazine nitrogens, making it extremely susceptible to background Nucleophilic Aromatic Substitution (SNAr). This guide will help you achieve >95% chemoselectivity, prevent catalyst poisoning, and optimize your high-throughput screening workflows.

Mechanistic Overview: The Chemoselectivity Divergence

To successfully couple an amine at the C1 position, the catalytic cycle (oxidative addition → amine coordination → reductive elimination) must outpace the background SNAr reaction at the C8 position.

Pathway Substrate 8-Chloro-1-iodoimidazo[1,5-a]pyrazine (Starting Material) Pd_Cat Pd(0) / Ligand Oxidative Addition at C1 Substrate->Pd_Cat Chemoselective C-I Activation SNAr Amine + Base SNAr at C8 Substrate->SNAr Competing Nucleophilic Attack Pd_Complex C1-Pd(II)-I Complex (Retains C8-Cl) Pd_Cat->Pd_Complex SNAr_Product 8-Amino-1-iodo Byproduct (Off-Target) SNAr->SNAr_Product Amine_Coord Amine Coordination & Deprotonation Pd_Complex->Amine_Coord Red_Elim Reductive Elimination Amine_Coord->Red_Elim Target 1-Amino-8-chloro Product (Target) Red_Elim->Target

Fig 1. Chemoselective divergence in the amination of 8-chloro-1-iodoimidazo[1,5-a]pyrazine.

Troubleshooting FAQs

Q1: Why am I observing amination at the C8 position instead of C1, or a mixture of bis-aminated products? A1: You are likely using a base that is too strong (e.g., NaOtBu or LiHMDS) combined with a highly nucleophilic amine. Strong bases rapidly deprotonate the amine, accelerating the background SNAr attack at the activated C8-chloride. Solution: Switch to a weaker, inorganic base like Cs₂CO₃ or K₃PO₄. These bases are strong enough to deprotonate the Pd-amine intermediate but weak enough to suppress the uncatalyzed SNAr pathway .

Q2: The reaction stalls at 30% conversion and the solution turns black. Is the catalyst being poisoned? A2: Yes. The imidazo[1,5-a]pyrazine core is nitrogen-rich and acts as a strong σ-donor, which can coordinate to the palladium center and form off-cycle, inactive Pd(II) species. The appearance of "Pd black" indicates that the ligand has dissociated and the palladium has aggregated. Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos). Their large steric profile prevents the heterocycle from displacing the ligand, ensuring the catalyst remains on-cycle.

Q3: Should I use Pd₂(dba)₃ or a pre-formed Palladium Precatalyst (e.g., G3/G4)? A3: Always default to G3 or G4 precatalysts for this substrate . The dba (dibenzylideneacetone) ligand in Pd₂(dba)₃ is an electron-deficient alkene that competes with the C-I bond for coordination to Pd(0). In sluggish reactions with coordinating heterocycles, dba significantly retards oxidative addition. G3/G4 precatalysts generate highly active, dba-free L₁Pd(0) species upon mild activation.

Catalyst & Base Screening Matrix

To accelerate your optimization, use the following quantitative matrix to select your initial screening conditions.

Catalyst System (5 mol%)Base (2.0 eq)Solvent (0.1 M)Expected OutcomeMechanistic Rationale
RuPhos Pd G3 Cs₂CO₃ 1,4-Dioxane Optimal (>90% C1 Yield) G3 ensures rapid Pd(0) generation; weak base minimizes SNAr; RuPhos accelerates reductive elimination.
Pd₂(dba)₃ / BINAPNaOtBuTolueneHigh SNAr at C8 (<20% C1 Yield)Strong alkoxide base promotes background nucleophilic attack at the highly activated C8-Cl position.
Xantphos Pd G3K₃PO₄t-AmylOHModerate Yield (~50%)Bidentate ligand prevents heterocycle poisoning but exhibits slower reductive elimination than biaryl phosphines.
BrettPhos Pd G4LiHMDSTHFDegradation / DehalogenationExtremely strong base degrades the electron-deficient imidazopyrazine core and promotes protodeiodination.

High-Throughput Screening Workflow

When screening multiple amines against 8-chloro-1-iodoimidazo[1,5-a]pyrazine, implement the following workflow to rapidly identify the optimal conditions.

Workflow Start Substrate + Amine Cond1 Condition A: RuPhos G3 / Cs2CO3 Start->Cond1 Cond2 Condition B: Xantphos / K3PO4 Start->Cond2 Analysis LC-MS In-Process Control (1 hr & 4 hr) Cond1->Analysis Cond2->Analysis Decision Selectivity Check (C1 vs C8 vs Bis) Analysis->Decision Scale Scale-up & Isolation Decision->Scale >95% C1 Selectivity

Fig 2. High-throughput catalyst screening workflow with in-process LC-MS validation gates.

Self-Validating Experimental Protocol

This protocol is designed with internal validation checkpoints to ensure reproducibility and immediate identification of failure points.

Target Reaction: Synthesis of 1-amino-8-chloroimidazo[1,5-a]pyrazine derivatives. Scale: 0.5 mmol (Optimization Scale)

Step 1: Reagent Preparation (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 8-chloro-1-iodoimidazo[1,5-a]pyrazine (139 mg, 0.5 mmol, 1.0 eq), the desired amine (0.6 mmol, 1.2 eq), and anhydrous Cs₂CO₃ (326 mg, 1.0 mmol, 2.0 eq).

  • Add RuPhos Pd G3 precatalyst (21 mg, 0.025 mmol, 5 mol%). Validation Checkpoint 1: Ensure the Cs₂CO₃ is finely milled and strictly anhydrous. Clumpy or wet base will fail to deprotonate the intermediate, stalling the reaction at the amine-coordination step.

Step 2: Solvent Addition and Degassing

  • Seal the tube with a septum and purge with Argon for 5 minutes.

  • Add 5.0 mL of anhydrous, degassed 1,4-Dioxane via syringe.

  • Perform three cycles of freeze-pump-thaw or sparge with Argon for 15 minutes. Validation Checkpoint 2: The solution should be a clear, pale yellow/orange. If the solution immediately turns black upon solvent addition, oxygen is present, and the Pd(0) has oxidized to inactive Pd black. Abort and restart.

Step 3: Heating and In-Process Control (IPC)

  • Place the tube in a pre-heated oil bath at 80 °C.

  • At t = 1 hour, withdraw a 10 µL aliquot via a degassed syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze. Validation Checkpoint 3 (Crucial):

  • If LC-MS shows >50% conversion to the C1-product: The catalytic cycle is healthy. Continue heating until starting material is consumed.

  • If LC-MS shows dominant C8-product (SNAr): The base is too strong or the temperature is too high. Lower temperature to 60 °C or switch to K₃PO₄.

  • If LC-MS shows unreacted starting material: The precatalyst failed to activate or the heterocycle poisoned the Pd. Add 5 mol% of free RuPhos ligand to push the equilibrium toward the active L₁Pd(0) species.

Step 4: Workup

  • Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium residues.

  • Concentrate under reduced pressure and purify via flash chromatography (Silica gel, typically DCM/MeOH or Hexanes/EtOAc gradients depending on the amine).

References

  • Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Tarr, J. C., et al. "Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders." ACS Chemical Neuroscience, 2024. URL:[Link]

  • Bruno, N. C., et al. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science, 2013. URL:[Link]

Optimization

Technical Support Center: 8-Chloro-1-iodoimidazo[1,5-a]pyrazine Handling &amp; Troubleshooting

Welcome to the technical support and troubleshooting center for 8-Chloro-1-iodoimidazo[1,5-a]pyrazine (CAS: 1211591-21-7). As a highly versatile, dual-halogenated bifunctional heterocycle, this compound is a critical fou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for 8-Chloro-1-iodoimidazo[1,5-a]pyrazine (CAS: 1211591-21-7). As a highly versatile, dual-halogenated bifunctional heterocycle, this compound is a critical foundational scaffold in the synthesis of advanced protein kinase inhibitors (such as BTK and mTOR inhibitors)[3].

However, its high reactivity presents unique stability challenges. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we explore the causality behind degradation, provide self-validating experimental protocols, and offer structural diagnostics to ensure the integrity of your synthetic workflows.

The Causality of Degradation (Core Principles)

To effectively stabilize a compound, you must understand the mechanistic pathways of its degradation. 8-Chloro-1-iodoimidazo[1,5-a]pyrazine features two highly reactive sites susceptible to distinct environmental triggers:

  • The C-1 Iodine (Photodegradation): Iodoheterocycles are notoriously light-sensitive. The carbon-iodine (C-I) bond possesses a relatively low bond dissociation energy (~240 kJ/mol). Exposure to ultraviolet or ambient visible light induces homolytic cleavage, generating highly reactive iodine radicals. These radicals dimerize into molecular iodine ( I2​ ), causing a distinct yellow or brown discoloration of the bulk powder [1].

  • The C-8 Chlorine (Hydrolytic SNAr): The imidazo[1,5-a]pyrazine core is an electron-deficient heteroaromatic system. The chlorine atom at C-8 is situated adjacent to the pyrazine nitrogen, making it highly electrophilic and a prime target for Nucleophilic Aromatic Substitution (SNAr). Exposure to atmospheric moisture leads to rapid hydrolytic cleavage, replacing the chlorine with a hydroxyl group to form an 8-oxo/hydroxy tautomer[2].

Degradation_Pathways SM 8-Chloro-1-iodoimidazo[1,5-a]pyrazine (Intact Scaffold) Light UV/Visible Light (hv) SM->Light Trigger 1 Moisture Atmospheric Moisture (H2O) SM->Moisture Trigger 2 Deg1 Homolytic C-I Cleavage (I2 Release / Yellowing) Light->Deg1 Radical Pathway Deg2 SNAr Hydrolysis at C-8 (8-Hydroxy Formation) Moisture->Deg2 Nucleophilic Attack

Fig 1: Environmental degradation pathways of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine.

Quantitative Stability & Storage Parameters

To prevent the degradation pathways outlined above, strict adherence to environmental controls is required. The table below summarizes the causality behind each storage parameter.

ParameterOptimal ConditionCausality & Critical Consequence of Deviation
Temperature 2°C to 8°C (Short term) -20°C (Long term)Thermal Kinetics: Elevated temperatures accelerate both C-I homolytic cleavage and ambient moisture reactivity.
Atmosphere Argon BlanketMoisture Exclusion: Argon is heavier than air/nitrogen, creating a physical displacement layer that prevents hydrolytic SNAr at C-8.
Light Exposure Amber Glass VialPhoton Shielding: Clear glass allows UV/Vis penetration, triggering rapid photolytic deiodination and I2​ release.
Solvent Compatibility Aprotic (DCM, THF, DMF)Solvolysis Prevention: Protic solvents (EtOH, MeOH) act as nucleophiles over time, displacing the C-8 chlorine.

Diagnostic FAQs & Troubleshooting

Q1: My powder turned from off-white to a yellowish-brown color during storage. Is the batch ruined? A1: This discoloration is the hallmark of photolytic deiodination [1]. The C-I bond has cleaved, releasing free iodine radicals that have dimerized into molecular iodine ( I2​ ), which is brown/yellow. While the bulk material might still be partially usable, the assay purity has dropped. Action: Run an LC-MS. If the purity is <95%, recrystallize the batch or discard it. Always store future aliquots in amber vials wrapped in aluminum foil.

Q2: During LC-MS Quality Control, I observe a major impurity peak with a mass shift of -18 Da from the parent mass. What is this? A2: A mass shift of approximately -18 Da (specifically -17.96 Da) corresponds to the loss of the Chlorine atom (35 Da) and the addition of a Hydroxyl group (17 Da). You are observing the 8-hydroxyimidazo[1,5-a]pyrazine degradation product. This is caused by moisture-driven hydrolysis at the highly electrophilic C-8 position [2]. Action: Ensure your storage desiccator is active and strictly purge vials with Argon before sealing.

Q3: How do I selectively react the iodine over the chlorine during my synthesis? A3: You must exploit the difference in bond dissociation energies and reaction mechanisms. The C-I bond is significantly weaker and highly prone to oxidative addition by transition metals. Use Palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) at mild temperatures (20°C to 50°C) to selectively functionalize the C-1 position. Conversely, to target the C-8 position, use a nucleophile (like a primary amine) under basic conditions with heat, exploiting the SNAr pathway [3].

Chemoselectivity Start 8-Chloro-1-iodoimidazo [1,5-a]pyrazine Pd Pd-Catalyzed Cross-Coupling Start->Pd C-I Activation SNAr Amine Nucleophile (Base, Heat) Start->SNAr C-Cl Displacement Prod1 C-1 Substituted 8-Chloro Intermediate Pd->Prod1 Prod2 C-8 Substituted 1-Iodo Intermediate SNAr->Prod2

Fig 2: Chemoselective functionalization workflows for dual-halogenated imidazopyrazines.

Self-Validating Experimental Protocols

To guarantee reproducibility, protocols must be self-validating. The following workflows include built-in checkpoints to confirm success before proceeding to the next step.

Protocol A: Safe Handling and Inert Aliquoting

Objective: Prevent moisture ingress and photolytic degradation during bulk-to-aliquot transfers.

  • Equilibration: Remove the bulk amber vial from the -20°C freezer. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering C-8 hydrolysis.

  • Aliquoting: Working under subdued lighting (avoid direct sunlight or intense fluorescent bulbs), transfer the required mass into pre-weighed, dry amber vials.

  • Argon Purging: Insert an Argon line (fitted with a sterile needle) into the vial headspace. Purge gently for 15 seconds. Argon is heavier than air and will sink, creating a protective blanket over the solid. Cap tightly immediately.

  • Validation Checkpoint: Weigh the amber vial before and after purging. A successful purge should not physically displace the solid. Over a 3-month storage period, the powder must remain free-flowing and off-white. If clumping or yellowing occurs, the argon seal was breached.

Protocol B: LC-MS Quality Control (QC) Workflow

Objective: Verify structural integrity and detect hydrolytic or photolytic degradation prior to synthesis.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of anhydrous Acetonitrile (LC-MS grade). Do not use Methanol or Water as the primary diluent to avoid inducing solvolysis during the run.

  • Chromatography: Run a fast gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 5 minutes using a C18 column.

  • Isotope Pattern Analysis: Extract the mass spectrum for the primary peak.

  • Validation Checkpoint: The intact compound must display a characteristic 3:1 isotopic ratio at [M+H]+ m/z 280 and 282. This signature is dictated by the natural abundance of 35Cl and 37Cl isotopes.

    • Failure Mode: If this 3:1 pattern is missing and the primary mass is m/z 262, the chlorine atom has been lost to hydrolysis. If the mass is m/z 154, complete deiodination has occurred.

References

  • Title: Solvent-Free Mizoroki-Heck Reaction Applied to the Synthesis of Abscisic Acid and Some Derivatives Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of Novel Pyrazine-Substituted 1H-Pyrrole-2-carboxamides and Related Tethered Heterocycles Source: ResearchGate URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Troubleshooting

Technical Support Center: NMR Analysis of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine Reaction Byproducts

This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Chloro-1-iodoimidazo[1,5-a]pyrazine. It provides in-depth troubleshooting advice and frequently aske...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Chloro-1-iodoimidazo[1,5-a]pyrazine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of this compound and its reaction byproducts. The focus is on providing practical, experience-based insights to ensure the accurate interpretation of spectral data.

I. Introduction to the NMR Analysis of Imidazo[1,5-a]pyrazines

The imidazo[1,5-a]pyrazine scaffold is a key structural motif in many pharmacologically active compounds, making its synthesis and characterization a critical aspect of drug discovery.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the structural elucidation of these molecules. However, the synthesis of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine can often lead to a variety of byproducts, complicating spectral analysis. This guide will help you navigate these challenges.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the NMR analysis of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine and its derivatives.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 8-Chloro-1-iodoimidazo[1,5-a]pyrazine?

A1: The expected chemical shifts can vary slightly depending on the solvent and concentration. However, based on the general electronic environment of the imidazo[1,5-a]pyrazine core, the following are approximate ranges:

¹H NMR:

  • H1: This proton is absent due to iodine substitution.

  • H3: ~7.5 - 8.0 ppm (singlet)

  • H5: ~8.0 - 8.5 ppm (doublet)

  • H7: ~7.0 - 7.5 ppm (doublet)

¹³C NMR:

  • C1 (with Iodine): ~80 - 90 ppm

  • C3: ~120 - 125 ppm

  • C5: ~135 - 140 ppm

  • C7: ~115 - 120 ppm

  • C8 (with Chlorine): ~145 - 150 ppm

  • C8a (bridgehead): ~130 - 135 ppm

It is crucial to compare your experimental data with literature values for similar imidazo[1,5-a]pyrazine structures.[3]

Q2: I see more than the expected number of signals in my ¹H NMR spectrum. What could be the cause?

A2: The presence of extra signals strongly suggests the formation of byproducts. Common side reactions in the synthesis of halogenated imidazo[1,5-a]pyrazines can lead to:

  • Isomers: Positional isomers where the halogen atoms are at different positions on the ring system.[3]

  • Dehalogenated products: Loss of either iodine or chlorine.

  • Starting material: Incomplete reaction.

  • Dimerization or polymerization products: Especially under harsh reaction conditions.[4]

Q3: How can I distinguish between the desired product and a deiodinated byproduct (8-Chloroimidazo[1,5-a]pyrazine) using NMR?

A3: The most significant difference will be in the ¹H NMR spectrum. The deiodinated byproduct will show a signal for the H1 proton, typically in the range of 7.8 - 8.2 ppm (singlet). In the ¹³C NMR spectrum, the C1 signal will shift significantly downfield (to ~110-115 ppm) compared to the iodinated compound.

Q4: My compound appears to be unstable in the NMR solvent (e.g., CDCl₃ or DMSO-d₆). What are my options?

A4: Some N-heterocycles can be sensitive to acidic traces in deuterated chloroform or can interact with DMSO.[5] If you suspect instability:

  • Use neutral solvents: Benzene-d₆ or acetone-d₆ can be good alternatives.

  • Acquire the spectrum quickly: Minimize the time the sample spends in solution before analysis.

  • Add a stabilizer: A small amount of potassium carbonate can be added to the NMR tube to neutralize any acid.

III. Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during your NMR analysis.

Issue 1: Ambiguous Signal Assignment in the Aromatic Region

Problem: You have multiple signals in the aromatic region (7.0 - 9.0 ppm) and are unsure which protons correspond to which signals, especially with the presence of byproducts.

Troubleshooting Workflow:

  • Run a COSY (Correlation Spectroscopy) Experiment: This 2D NMR technique will show correlations between protons that are coupled to each other. For the imidazo[1,5-a]pyrazine core, you should see a correlation between H5 and H7. This will help you identify these two signals definitively.

  • Perform an HSQC (Heteronuclear Single Quantum Coherence) Experiment: This experiment correlates protons with their directly attached carbons. By identifying the carbon signals first (based on expected chemical shifts), you can then assign the corresponding proton signals.

  • Utilize an HMBC (Heteronuclear Multiple Bond Correlation) Experiment: This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for assigning quaternary carbons and for confirming the overall connectivity of the molecule.

  • Consult Reference Spectra: Compare your spectra to those of known imidazo[1,5-a]pyrazine derivatives.[6]

Data Interpretation Example:

Technique Observation Interpretation
¹H NMRDoublet at 8.2 ppm and doublet at 7.3 ppm.Likely H5 and H7.
COSYCross-peak between the signals at 8.2 ppm and 7.3 ppm.Confirms these are coupled protons, H5 and H7.
HSQCSignal at 8.2 ppm correlates to a carbon at 138 ppm.Assigns the 8.2 ppm signal to H5 and the 138 ppm signal to C5.
HMBCSignal at 8.2 ppm (H5) shows a correlation to a carbon at 148 ppm.This long-range coupling confirms the proximity of H5 to C8 (the carbon bearing the chlorine).
Issue 2: Suspected Presence of a Dimeric Byproduct

Problem: You observe a set of signals with a similar pattern to your desired product but with a lower integration value and potentially broader peaks. Mass spectrometry data suggests a species with double the expected mass.

Troubleshooting Workflow:

  • DOSY (Diffusion Ordered Spectroscopy): This NMR technique separates signals based on the diffusion coefficient of the molecules. Larger molecules (like dimers) will diffuse more slowly and will appear on a different horizontal trace than the smaller monomeric product.

  • Concentration-Dependent NMR: Acquire ¹H NMR spectra at different concentrations. The chemical shifts of protons involved in intermolecular interactions (like those in a dimer) may change with concentration, while the signals of the monomer should remain relatively constant.

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to confirm the elemental composition of the suspected dimer.

Issue 3: Difficulty in Identifying Halogenated Byproducts

Problem: You suspect the presence of byproducts where the positions of the chlorine and iodine atoms have swapped, or where di-iodination or di-chlorination has occurred.

Troubleshooting Workflow:

  • ¹³C NMR Analysis: The chemical shift of a carbon atom is highly sensitive to the electronegativity of the attached halogen. A carbon attached to chlorine will be further downfield than one attached to iodine. Look for characteristic shifts to identify the halogenation pattern.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): These experiments can detect through-space interactions between protons. For example, an NOE between H3 and H5 would suggest a specific isomeric arrangement.

  • Computational NMR Prediction: Use density functional theory (DFT) calculations to predict the NMR spectra of the possible isomers. Comparing the predicted spectra to your experimental data can be a powerful tool for structural elucidation.[7]

dot graph TD { A[Start: Ambiguous NMR Spectrum] --> B{Run 2D NMR}; B --> C[COSY: Identify Coupled Protons]; B --> D[HSQC: Correlate Protons to Carbons]; B --> E[HMBC: Confirm Connectivity]; C --> F[Assign H5 and H7]; D --> G[Assign C5 and C7]; E --> H[Confirm Quaternary Carbons]; F & G & H --> I[Elucidate Structure of Main Product]; I --> J{Remaining Unassigned Signals?}; J -- Yes --> K[Hypothesize Byproduct Structures]; K --> L[Compare with Literature/Databases]; L --> M{Still Ambiguous?}; M -- Yes --> N[Advanced Techniques: DOSY, NOESY, Computational]; M -- No --> O[Identify Byproducts]; J -- No --> P[Analysis Complete]; O --> P; N --> O;

}

Workflow for NMR-based structure elucidation.

IV. Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Accurately weigh 5-10 mg of your sample into a clean, dry vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Vortex the sample until it is fully dissolved.

  • Filter the solution through a small plug of glass wool into a clean NMR tube.

  • Cap the NMR tube and label it clearly.

Protocol 2: Running a COSY Experiment
  • After acquiring a standard ¹H NMR spectrum, load the COSY pulse program on the spectrometer.

  • Set the spectral width to be the same as the ¹H spectrum.

  • The number of increments in the F1 dimension should be at least 256 for good resolution.

  • The number of scans per increment can be 2-4, depending on the sample concentration.

  • Process the data using a sine-bell or squared sine-bell window function in both dimensions.

V. References

  • Jiang, B., et al. (2001). Bioorganic & Medicinal Chemistry, 9, 1149-1154.

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018).

  • Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. (2025). MDPI.

  • 1935432-93-1|8-Chloro-1,3-diiodoimidazo[1,5-a]pyrazine - BLDpharm.

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC.

  • Single-Crystal NMR Characterization of Halogen Bonds. (2019). The Journal of Physical Chemistry A.

  • Imidazo[1,2-a]pyrazine, bromo and methoxy derivatives: a 13C N.M.R. determination applied to nucleophilic substitution studies. (1984). Australian Journal of Chemistry.

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane.

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.

  • Imidazo(1,5-a)pyrazine | C6H5N3 | CID 292283 - PubChem.

  • 8-chloro-1-iodoimidazo[1,5-a]pyrazine - Molport.

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (2007). PubMed.

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing.

  • 8-Chloroimidazo[1,2-a]pyrazine | C6H4ClN3 | CID 10261286 - PubChem.

  • Investigation of the halogen‐bonding interactions by using ¹H NMR spectroscopy.

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (2020). Beilstein Journals.

  • FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATIO. (2016). Semantic Scholar.

  • 8-chloro-3-iodoimidazo[1,2-a]pyrazine - PubChemLite.

  • Troubleshooting common issues in the synthesis of N-heterocycles - Benchchem.

  • Organic Chemistry - How to Solve NMR Problems - YouTube. (2020).

  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. (2017). PubMed.

  • Strategies to reduce byproduct formation in pyrazine reactions - Benchchem.

  • (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. (2014). ResearchGate.

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.

Sources

Optimization

Impact of base and solvent on 8-Chloro-1-iodoimidazo[1,5-a]pyrazine reactivity

Welcome to the Technical Support Center for 8-Chloro-1-iodoimidazo[1,5-a]pyrazine functionalization. This scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the development of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 8-Chloro-1-iodoimidazo[1,5-a]pyrazine functionalization. This scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors (e.g., mTOR, Btk) and central nervous system modulators[1].

Because this molecule possesses two highly reactive, yet mechanistically distinct halogenated sites (C1-Iodo and C8-Chloro), achieving precise chemoselectivity is a common challenge. This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure your synthetic workflows succeed.

Troubleshooting Guides & FAQs

Q1: How do I achieve selective Nucleophilic Aromatic Substitution (SNAr) at the C8 position without reacting the C1 iodide? Causality & Explanation: The pyrazine ring is highly electron-deficient. The C8-chloro position is adjacent to the pyrazine nitrogens, making it a potent electrophile highly susceptible to SNAr by nucleophiles like amines or alcohols[2]. Conversely, the C1-iodide is relatively inert to nucleophilic attack but highly reactive toward transition metals. Solution: To selectively displace the C8-chloride, use a polar aprotic solvent (e.g., MeCN or DMF) and a non-nucleophilic organic base like N,N -Diisopropylethylamine (DIPEA). Avoid palladium catalysts entirely during this step. Heating to 60–80 °C will drive the SNAr to completion while leaving the C-I bond intact[3].

Q2: During my Suzuki coupling at the C1 position, I am observing significant hydrolysis at the C8-chloro position. How can I prevent this? Causality & Explanation: The C8-Cl bond is extremely sensitive to hydroxide ions. If you use strong aqueous bases (such as NaOH , KOH , or even Cs2​CO3​ in water-rich environments) at elevated temperatures, the hydroxide acts as a nucleophile, converting the C8-Cl to a C8-OH (which tautomerizes to a stable pyridinone). Solution: Switch to a milder base such as Na2​CO3​ or K3​PO4​ [4]. Optimize your solvent ratio to minimize water content; a 4:1 or 5:1 (v/v) ratio of 1,4-Dioxane to Water is ideal for maintaining boronic acid solubility while protecting the C8-Cl bond from hydrolysis.

Q3: In a dual-functionalization workflow, should I perform the C1 Suzuki coupling or the C8 SNAr amination first? Causality & Explanation: It is highly recommended to perform the C8 SNAr amination first[3]. Substituting the electron-withdrawing chlorine with an electron-donating amine reduces the overall electrophilicity of the pyrazine ring. This electronic stabilization prevents unwanted side reactions and ring degradation during the subsequent high-temperature, Pd-catalyzed Suzuki coupling at the C1 position.

Quantitative Data: Base & Solvent Impact Matrix

The table below summarizes how specific base and solvent combinations dictate the chemoselectivity of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine.

Reaction TypeTarget SitePreferred BasePreferred SolventTempOutcome / Causality
SNAr C8-ChloroDIPEA or K2​CO3​ MeCN or DMF60–80 °CSelective amine displacement. C1-Iodide remains intact due to lack of Pd catalyst[2].
Suzuki Coupling C1-Iodo Na2​CO3​ or K3​PO4​ 1,4-Dioxane/H₂O (4:1)80–90 °CSelective C-C bond formation. Mild base prevents C8-Cl hydrolysis[4].
Degradation C8-Chloro NaOH , KOH , or Cs2​CO3​ H₂O-rich mixtures>80 °CHydroxide acts as a nucleophile, causing rapid C8-Cl hydrolysis to C8-OH.

Pathway Visualization: Dual Functionalization Workflow

Workflow Start 8-Chloro-1-iodoimidazo[1,5-a]pyrazine (Dual Reactive Sites) SNAr Step 1: SNAr at C8 Base: DIPEA | Solvent: MeCN Start->SNAr Amine (1.2 eq), 70 °C Degradation Side Reaction: C8 Hydrolysis (If strong base/H2O used first) Start->Degradation Aqueous NaOH/KOH Intermediate 8-Amino-1-iodoimidazo[1,5-a]pyrazine (Electronically Stabilized Ring) SNAr->Intermediate Suzuki Step 2: Suzuki Coupling at C1 Base: Na2CO3 | Solvent: Dioxane/H2O Intermediate->Suzuki Boronic Acid, Pd(dppf)Cl2, 85 °C Product C1, C8-Disubstituted Final Product Suzuki->Product

Workflow for the chemoselective dual functionalization of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine.

Experimental Protocols

Protocol 1: Selective C8-Amination (SNAr)

This protocol utilizes a weak organic base in an anhydrous environment to ensure exclusive reactivity at the C8 position[2].

  • Setup: Charge a dry round-bottom flask with 8-Chloro-1-iodoimidazo[1,5-a]pyrazine (1.0 eq) and the desired amine nucleophile (1.2 eq).

  • Solvent & Base: Add anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration. Add DIPEA (2.0 eq).

    • Causality: Anhydrous conditions prevent background hydrolysis. DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl generated during the reaction.

  • Reaction: Stir the mixture at 70 °C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validation System: Monitor the reaction via LC-MS. You will observe the disappearance of the starting material mass. Crucially, the isotopic pattern of the product will lose the characteristic 3:1 chlorine isotope ratio ( 35Cl / 37Cl ), confirming successful Cl displacement while retaining the heavy Iodine mass ( +127 Da).

Protocol 2: Selective C1-Suzuki Coupling (Post-SNAr)

This protocol leverages the low bond dissociation energy of the C-I bond for selective oxidative addition by Palladium[4].

  • Setup: Charge a reaction vial with the 8-Amino-1-iodoimidazo[1,5-a]pyrazine intermediate generated in Protocol 1 (1.0 eq), aryl boronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent & Base: Add a 4:1 (v/v) mixture of 1,4-Dioxane and 2M aqueous Na2​CO3​ .

    • Causality: Na2​CO3​ is sufficiently basic to form the reactive boronate complex required for transmetalation, but mild enough to prevent degradation of the pyrazine core.

  • Degassing: Degas the mixture via nitrogen sparging for 10 minutes.

    • Causality: Oxygen rapidly oxidizes and deactivates the Pd(0) active catalytic species.

  • Reaction: Seal the vial and heat at 85 °C for 8 hours.

  • Self-Validation System: Monitor by TLC (UV 254 nm). The cross-coupled product spot will typically be more polar than the starting material and highly fluorescent under long-wave UV (365 nm) due to the extended π -conjugation from the newly formed biaryl system.

References

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • WO 2016/106623 A1 - Bruton's Tyrosine Kinase (Btk) Inhibitor Compounds Source: Google Patents / WIPO URL:[2]

  • EP 2305682 A1 - 6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors Source: European Patent Office URL:[4]

  • Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

Chemoselectivity in Kinase Inhibitor Synthesis: 8-Chloro vs. 8-Bromo-1-iodoimidazo[1,5-a]pyrazine

Introduction to the Imidazo[1,5-a]pyrazine Scaffold The imidazo[1,5-a]pyrazine core is a privileged pharmacophore in modern drug discovery, frequently utilized as an ATP-competitive hinge-binding motif in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a privileged pharmacophore in modern drug discovery, frequently utilized as an ATP-competitive hinge-binding motif in the development of kinase inhibitors (e.g., Bruton's Tyrosine Kinase [BTK], SYK, and mTOR inhibitors)[1]. To build these complex therapeutic molecules, medicinal chemists rely on divergent, late-stage functionalization. This requires highly reliable dihalogenated building blocks where each halogen can be sequentially addressed without cross-reactivity.

Two of the most common intermediates evaluated for this purpose are 8-chloro-1-iodoimidazo[1,5-a]pyrazine (Compound A) and 8-bromo-1-iodoimidazo[1,5-a]pyrazine (Compound B). While both molecules feature a highly reactive 1-iodo group, the choice of the 8-position halogen (chloro vs. bromo) fundamentally dictates the chemoselectivity window during palladium-catalyzed cross-coupling reactions.

Mechanistic Causality: The Chemoselectivity Window

The strategic differentiation of the 1-position and 8-position relies on the inherent bond dissociation energies (BDE) and the resulting kinetics of the oxidative addition step in the palladium catalytic cycle. The general reactivity trend for organic halides toward Pd(0) insertion is C-I > C-Br >> C-Cl .

  • The 8-Chloro Advantage: In 8-chloro-1-iodoimidazo[1,5-a]pyrazine, the C-I bond at the 1-position is vastly more reactive than the C-Cl bond at the 8-position. This large energetic gap provides a wide "chemoselectivity window." During a Suzuki-Miyaura or Sonogashira coupling, Pd(0) exclusively inserts into the C-I bond at room temperature or mild heating[1]. The C-Cl bond remains completely inert, preserving it for a subsequent Nucleophilic Aromatic Substitution (SNAr) to form C-N bonds.

  • The 8-Bromo Limitation: In 8-bromo-1-iodoimidazo[1,5-a]pyrazine, the reactivity gap between the C-I and C-Br bonds is significantly narrower. While the C-I bond still reacts first, the C-Br bond is sufficiently reactive to undergo competitive oxidative addition. This leads to bis-coupled impurities (over-coupling) and reduces the yield of the desired mono-functionalized intermediate.

Reaction Pathway Visualization

Chemoselectivity cluster_chloro 8-Chloro-1-iodoimidazo[1,5-a]pyrazine Pathway cluster_bromo 8-Bromo-1-iodoimidazo[1,5-a]pyrazine Pathway C_Cl 8-Chloro-1-iodo (Compound A) Pd_Cl Pd(0) Oxidative Addition (Strictly at C-I) C_Cl->Pd_Cl Prod_Cl 1-Substituted-8-chloro (>95% Chemoselectivity) Pd_Cl->Prod_Cl C_Br 8-Bromo-1-iodo (Compound B) Pd_Br_I Pd(0) Ox. Add. at C-I (Major) C_Br->Pd_Br_I Pd_Br_Br Pd(0) Ox. Add. at C-Br (Minor/Competitive) C_Br->Pd_Br_Br Prod_Br_Mono 1-Substituted-8-bromo (~70-80% Yield) Pd_Br_I->Prod_Br_Mono Prod_Br_Bis 1,8-Bis-substituted (Over-coupling Impurity) Pd_Br_Br->Prod_Br_Bis

Reaction pathways illustrating the chemoselectivity of 8-chloro vs. 8-bromo variants.

Comparative Performance Data

The following table summarizes the quantitative performance of both intermediates based on standard medicinal chemistry workflows for kinase inhibitor synthesis[2].

Parameter8-Chloro-1-iodoimidazo[1,5-a]pyrazine8-Bromo-1-iodoimidazo[1,5-a]pyrazine
Suzuki Coupling Yield (C-1) 85 – 95%65 – 80%
Chemoselectivity (C-I vs C-X) > 98:2~ 85:15
Bis-Coupling Impurity < 1%5 – 15%
SNAr Reactivity (C-8) Requires heating (80–110 °C)Proceeds at milder temps (60–80 °C)
Bench Stability High (Stable to ambient light/air)Moderate (Prone to slow degradation)
Overall Recommendation Preferred for strict chemoselectivityUsed only when SNAr requires milder conditions

Data reflects typical outcomes using standard Pd(dppf)Cl₂ / K₂CO₃ conditions in aqueous dioxane.

Experimental Protocols (Self-Validating Systems)

Because 8-chloro-1-iodoimidazo[1,5-a]pyrazine offers superior chemoselectivity, the following protocols detail its sequential functionalization. These steps are designed as self-validating systems, ensuring that causality and analytical checkpoints are embedded into the workflow.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C-1 Position)

Objective: Form a C-C bond at the 1-position while strictly preserving the 8-chloro group[1].

  • Preparation: In a rigorously degassed Schlenk flask, combine 8-chloro-1-iodoimidazo[1,5-a]pyrazine (1.0 eq), the desired boronic acid/ester (1.05 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand creates a sterically demanding environment around the palladium center, which accelerates reductive elimination and suppresses off-target insertion into the stronger C-Cl bond.

  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Causality: The biphasic mixture ensures optimal solvation of both the hydrophobic organic substrate and the inorganic base required for transmetalation.

  • Reaction: Stir at 60 °C for 4–6 hours.

  • Self-Validation (LC-MS): Monitor the reaction. The successful intermediate will show the disappearance of the starting material (M+H ~280) and the appearance of the product mass. Critical Checkpoint: The product mass must retain the characteristic 3:1 isotopic ratio (³⁵Cl:³⁷Cl), confirming the C-Cl bond remains completely intact.

Protocol B: SNAr Amination (C-8 Position)

Objective: Displace the 8-chloro group with a primary or secondary amine to form the kinase hinge-binding motif[2].

  • Preparation: To a microwave vial, add the 1-substituted-8-chloroimidazo[1,5-a]pyrazine (1.0 eq) generated in Protocol A, the desired amine (1.5 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Solvent System: Dissolve in N-Methyl-2-pyrrolidone (NMP) or n-butanol (0.5 M). Causality: NMP provides a highly polar, aprotic environment that stabilizes the Meisenheimer complex intermediate during the nucleophilic attack on the electron-deficient pyrazine ring.

  • Reaction: Heat conventionally at 100 °C or via microwave irradiation at 120 °C for 2 hours.

  • Self-Validation (LC-MS): The completion of the reaction is validated by the total loss of the 3:1 chlorine isotope pattern and a mass shift corresponding to the exact mass of the amine minus HCl.

Conclusion

For the divergent synthesis of imidazo[1,5-a]pyrazine-based therapeutics, 8-chloro-1-iodoimidazo[1,5-a]pyrazine is the definitively superior building block. The slight decrease in SNAr reactivity at the 8-position (compared to the bromo variant) is easily overcome by standard heating, whereas the strict chemoselectivity gained during the initial cross-coupling prevents the formation of intractable bis-coupled impurities, ultimately streamlining purification and increasing overall yield.

References

  • Merck Sharp & Dohme Corp. (2016). Bruton's Tyrosine Kinase (Btk) inhibitor compounds (Patent No. WO2016106623A1).
  • OSI Pharmaceuticals, Inc. (2005). 6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors (Patent No. EP2305682A1).
  • ACS Publications. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Performance in the Suzuki Coupling of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its v...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its value lies in its unique electronic properties and the spatial arrangement of its nitrogen atoms, which allow for diverse interactions with biological targets. The ability to selectively functionalize this core at specific positions is paramount for generating molecular diversity and fine-tuning pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation in drug discovery, prized for its mild conditions and broad functional group tolerance.[1] However, when faced with a dihalogenated substrate such as 8-Chloro-1-iodoimidazo[1,5-a]pyrazine, the challenge of achieving regioselective coupling becomes a critical hurdle. This guide provides an in-depth comparison of catalyst performance for the selective Suzuki coupling at the C-1 position of this important heterocyclic building block, offering field-proven insights and supporting experimental rationale.

The Challenge of Regioselectivity in Dihaloheterocycles

The differential reactivity of carbon-halogen bonds is the primary determinant of selectivity in the Suzuki-Miyaura coupling of polyhalogenated heterocycles. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf >> C-Cl.[2] This trend is a direct consequence of the bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition by the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.

In the case of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine, the pronounced difference in reactivity between the C-I and C-Cl bonds provides a strong intrinsic bias towards selective coupling at the C-1 position. However, achieving high yields of the desired mono-arylated product while minimizing the formation of the di-arylated byproduct and other side reactions is highly dependent on the judicious choice of the palladium catalyst system, which includes the palladium precursor, the phosphine ligand, and the base.

The Crucial Role of the Phosphine Ligand

While the palladium source initiates the catalytic cycle, the phosphine ligand plays a multifaceted role in dictating the outcome of the reaction. The ligand stabilizes the palladium center, influences its reactivity, and modulates the steric environment around the metal. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiarylphosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), have been shown to be particularly effective in promoting the Suzuki coupling of challenging substrates, including heteroaryl chlorides.[3][4] These ligands facilitate the oxidative addition step and promote the reductive elimination step, leading to higher catalyst turnover and improved reaction efficiency.

The choice of ligand can also be a powerful tool to control regioselectivity in dihaloheterocycles, sometimes even overriding the intrinsic reactivity of the C-X bonds.[5] This is often attributed to the specific steric and electronic environment created by the ligand around the palladium center, which can favor the approach and activation of one halogenated site over the other.

Comparative Analysis of Catalyst Systems for Selective C-1 Arylation

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield of Monocoupling ProductKey Remarks
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃ or K₂CO₃Dioxane/H₂O or Toluene/H₂O80-100Moderate to GoodA classic, versatile catalyst. May require higher temperatures and longer reaction times.
Pd(dppf)Cl₂dppfK₂CO₃ or Cs₂CO₃Dioxane/H₂O or DMF60-90Good to ExcellentOften provides high yields and good selectivity. The dppf ligand is known to stabilize the catalyst.[6]
Pd(OAc)₂ + XPhosXPhosK₃PO₄ or Cs₂CO₃Dioxane/H₂O or t-BuOH/H₂ORoom Temp to 80ExcellentA highly active Buchwald-type catalyst system, often enabling lower catalyst loadings and milder reaction conditions.
Pd₂(dba)₃ + SPhosSPhosK₃PO₄Toluene or DioxaneRoom Temp to 80ExcellentAnother powerful Buchwald ligand system known for its broad substrate scope and high efficiency.
PEPPSI™-IPrIPr (NHC)K₂CO₃ or K₃PO₄Dioxane or THF80-100Good to ExcellentN-Heterocyclic carbene ligands offer high stability and activity, particularly for less reactive chlorides.

Experimental Protocol: A Validated Starting Point

The following protocol for a selective Suzuki-Miyaura coupling at the C-1 position of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine is based on established procedures for structurally related dihaloheterocycles and represents a robust starting point for optimization.

Reaction: Selective Suzuki-Miyaura Coupling of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine with Phenylboronic Acid

G cluster_reagents Reagents & Catalyst cluster_solvents Solvent System cluster_conditions Reaction Conditions cluster_workup Workup & Purification 8-Chloro-1-iodoimidazo[1,5-a]pyrazine 8-Chloro-1-iodoimidazo[1,5-a]pyrazine Reaction Mixture Reaction Mixture 8-Chloro-1-iodoimidazo[1,5-a]pyrazine->Reaction Mixture Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Mixture Pd(dppf)Cl2 Pd(dppf)Cl2 Pd(dppf)Cl2->Reaction Mixture K2CO3 K2CO3 K2CO3->Reaction Mixture Dioxane Dioxane Dioxane->Reaction Mixture Water Water Water->Reaction Mixture Nitrogen Atmosphere Nitrogen Atmosphere 80 °C 80 °C Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) 80 °C->Reaction Monitoring (TLC/LC-MS) Stirring Stirring Cool to RT Cool to RT Dilute with EtOAc Dilute with EtOAc Cool to RT->Dilute with EtOAc Isolation Wash with H2O & Brine Wash with H2O & Brine Dilute with EtOAc->Wash with H2O & Brine Isolation Dry over Na2SO4 Dry over Na2SO4 Wash with H2O & Brine->Dry over Na2SO4 Isolation Concentrate Concentrate Dry over Na2SO4->Concentrate Isolation Column Chromatography Column Chromatography Concentrate->Column Chromatography Isolation 1-Phenyl-8-chloroimidazo[1,5-a]pyrazine 1-Phenyl-8-chloroimidazo[1,5-a]pyrazine Column Chromatography->1-Phenyl-8-chloroimidazo[1,5-a]pyrazine Isolation Reaction Mixture->Nitrogen Atmosphere Inert Atmosphere Reaction Mixture->80 °C Heating Reaction Mixture->Stirring Agitation Reaction Monitoring (TLC/LC-MS)->Cool to RT G cluster_screening Initial Catalyst Screening cluster_analysis Analysis of Results cluster_optimization Optimization Pathways cluster_solutions Refinement Strategies start Start: Selective C-1 Suzuki Coupling of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine screening Screen a panel of catalysts: - Pd(dppf)Cl2 - Pd(PPh3)4 - Pd(OAc)2/XPhos - PEPPSI-IPr start->screening analysis Analyze yield and selectivity (C-1 vs. C-8 coupling and di-coupling) screening->analysis high_yield High Yield & Selectivity (>90% C-1 coupling)? analysis->high_yield low_yield Low Yield, Good Selectivity? high_yield->low_yield No proceed Proceed to Substrate Scope high_yield->proceed Yes poor_selectivity Poor Selectivity? low_yield->poor_selectivity No optimize_conditions Optimize: - Temperature - Base (e.g., K3PO4, Cs2CO3) - Solvent low_yield->optimize_conditions Yes change_ligand Change Ligand: - More sterically demanding (e.g., RuPhos) - Different electronic properties poor_selectivity->change_ligand optimize_conditions->analysis Re-screen change_ligand->analysis Re-screen

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Validation

Comprehensive Characterization Guide: 8-Substituted Imidazo[1,5-a]pyrazine Derivatives as Reversible BTK Inhibitors

As drug development pivots from irreversible covalent inhibitors to safer, reversible alternatives for chronic indications, the 8-substituted imidazo[1,5-a]pyrazine scaffold has emerged as a best-in-class pharmacophore f...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots from irreversible covalent inhibitors to safer, reversible alternatives for chronic indications, the 8-substituted imidazo[1,5-a]pyrazine scaffold has emerged as a best-in-class pharmacophore for targeting Bruton's Tyrosine Kinase (BTK). While legacy inhibitors like Ibrutinib revolutionized oncology, their covalent nature and off-target kinome liabilities limit their utility in chronic autoimmune conditions such as Rheumatoid Arthritis (RA).

This guide provides an objective, comparative analysis of 8-substituted imidazo[1,5-a]pyrazine derivatives, detailing their mechanistic advantages, comparative performance data, and the self-validating experimental workflows required for their rigorous characterization.

Mechanistic Rationale: The Shift to Reversible Inhibition

BTK is a critical Tec-family kinase embedded within the B-Cell Receptor (BCR) signaling cascade. Upon BCR activation, BTK phosphorylates PLCγ2, triggering calcium mobilization and NF-κB-mediated B-cell proliferation.

First-generation inhibitors achieve potency by covalently binding to the Cys481 residue in the BTK active site. However, this mechanism drives off-target toxicity by cross-reacting with other Cys-containing kinases (e.g., EGFR, ITK).

Conversely, 8-amino-imidazo[1,5-a]pyrazine derivatives function as highly potent, uncompetitive, or ATP-competitive reversible inhibitors . They achieve exquisite selectivity without relying on covalent bonds by exploiting the kinase hinge region. The 8-amino group forms critical, highly specific hydrogen bonds with the Ser538 and Asp539 residues, while functionalizing the core (e.g., with a 3-morpholino group) optimizes hydrophobic interactions in the back pocket, drastically reducing off-target binding .

Signaling BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) LYN->BTK SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Ca2 Calcium Flux PLCg2->Ca2 NFkB NF-κB Pathway Ca2->NFkB Inhibitor 8-amino-imidazo[1,5-a]pyrazines Inhibitor->BTK Reversible Hinge Binding (Ser538/Asp539)

Fig 1: BCR signaling cascade highlighting targeted reversible BTK inhibition.

Comparative Performance Data

To objectively evaluate the 8-substituted imidazo[1,5-a]pyrazine scaffold, we must benchmark it against the covalent standard (Ibrutinib) and track the structural optimization from the base core (Compound 6) to a highly optimized derivative (Compound 38) .

The data below illustrates how targeted substitutions at the 3-position of the imidazo[1,5-a]pyrazine core resolve early hERG (cardiotoxicity) liabilities while preserving single-digit nanomolar BTK potency.

CompoundMechanismBTK IC₅₀ (nM)EGFR IC₅₀ (nM)*hERG IC₅₀ (µM)**Oral Bioavailability (F%)
Ibrutinib Covalent (Cys481)0.55.6>30~20%
Compound 6 Reversible (ATP-comp)1.2>10004.5~35%
Compound 38 Reversible (ATP-comp)0.8>1000>30~65%

*EGFR IC₅₀ serves as a proxy for off-target kinome selectivity. Higher is better. **hERG IC₅₀ > 30 µM indicates a clean cardiac safety profile.

Experimental Methodologies & Validation Protocols

To guarantee reproducibility and trustworthiness, the characterization of these derivatives must rely on a self-validating cascade of biochemical and cellular assays.

Workflow Prep Compound Prep & QC TRFRET TR-FRET Assay (BTK IC50) Prep->TRFRET Validated Library Washout Washout Assay (Reversibility) TRFRET->Washout IC50 < 10nM Cellular Cellular Assay (pPLCγ2 IC50) Washout->Cellular Fully Reversible Selectivity Selectivity Panel (hERG & Kinome) Cellular->Selectivity Cellular IC50 < 50nM

Fig 2: Self-validating screening workflow for evaluating reversible BTK inhibitors.

Protocol 1: Biochemical Target Engagement (TR-FRET Kinase Assay)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over traditional radiometric assays. TR-FRET provides superior sensitivity for capturing the rapid on/off rates of reversible inhibitors and eliminates signal interference from auto-fluorescent compounds . Self-Validation Check: The assay incorporates a Z'-factor calculation. Only plates yielding a Z' > 0.6 are accepted. Ibrutinib is run in parallel as a covalent control.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 prevents the non-specific adsorption of lipophilic imidazo[1,5-a]pyrazine derivatives to the microplate walls, preventing artificial IC₅₀ inflation.

  • Compound Dilution: Serially dilute the derivatives in 100% DMSO. Transfer to the 384-well assay plate to achieve a final DMSO concentration of exactly 1%. Causality: Normalizing to 1% DMSO across all wells prevents solvent-induced variations in kinase conformation.

  • Enzyme Addition: Add 0.5 nM recombinant human BTK kinase domain and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 50 nM ULight-poly GT substrate and ATP at the predetermined Kₘ (10 µM). Causality: Running the assay strictly at the ATP Kₘ ensures the system remains highly sensitive to ATP-competitive reversible inhibitors.

  • Detection: After 60 minutes, terminate the reaction with 10 mM EDTA and add the Eu-anti-phospho-tyrosine antibody. Read on a multi-mode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Protocol 2: Cellular BCR Activation Assay (pPLCγ2)

Rationale: Biochemical potency does not guarantee membrane permeability or intracellular efficacy. We measure the phosphorylation of PLCγ2 (Tyr759) because it is the direct, immediate downstream substrate of BTK. Monitoring pPLCγ2 isolates BTK target engagement from broader upstream BCR signaling noise (e.g., SYK or LYN activity).

  • Cell Culture & Starvation: Plate Ramos (human B-cell) cells at 1x10⁵ cells/well in 96-well plates using serum-free RPMI medium for 2 hours. Causality: Serum starvation drastically reduces basal kinase activity, widening the assay's dynamic range and improving the signal-to-noise ratio.

  • Compound Treatment: Treat cells with the inhibitor dose-response series for 1 hour at 37°C to ensure complete intracellular equilibration.

  • BCR Stimulation: Stimulate cells with 10 µg/mL anti-human IgM for exactly 10 minutes. Causality: This precisely timed stimulation triggers the BCR pathway, inducing a transient, measurable spike in PLCγ2 phosphorylation.

  • Lysis & Quantification: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify pPLCγ2 using a homogeneous proximity assay (e.g., AlphaLISA) to determine the cellular IC₅₀.

References
  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis | ACS Medicinal Chemistry Letters |[Link]

  • Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK Inhibitors for Rheumatoid Arthritis | Bioorganic & Medicinal Chemistry Letters |[Link]

  • Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study | Letters in Drug Design & Discovery |[Link]

Comparative

Benchmarking Catalysts for the Chemoselective Amination of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine

Introduction & Mechanistic Context The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold, frequently serving as the structural backbone for advanced kinase inhibitors and neurocognitive modulators[1],[2]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold, frequently serving as the structural backbone for advanced kinase inhibitors and neurocognitive modulators[1],[2]. During the synthesis of these complex APIs, 8-Chloro-1-iodoimidazo[1,5-a]pyrazine emerges as a critical, yet challenging, dihalogenated intermediate.

The primary synthetic challenge lies in its dual electrophilic nature:

  • C8-Position (Chloro): Highly electron-deficient and primed for spontaneous Nucleophilic Aromatic Substitution (SNAr) by amines.

  • C1-Position (Iodo): Highly reactive towards Palladium(0) oxidative addition, making it the ideal site for Buchwald-Hartwig cross-coupling.

When attempting a catalytic amination at the C1 position, researchers face a race between the desired Pd-catalyzed cycle and the background SNAr reaction at C8. Achieving high chemoselectivity requires a catalyst system with a rapid turnover rate—specifically, a highly accelerated reductive elimination step—that can outcompete the background SNAr pathway.

Pathway SM 8-Cl-1-I-imidazo [1,5-a]pyrazine C8 C8-Amination (SNAr) SM->C8 Amine, Base (Background) C1 C1-Amination (Pd-Catalyzed) SM->C1 Amine, Pd (Desired) Bis Bis-Aminated Byproduct C8->Bis Pd Catalyst C1->Bis SNAr

Chemoselective amination pathways for 8-Chloro-1-iodoimidazo[1,5-a]pyrazine.

Experimental Protocol: A Self-Validating Workflow

To objectively benchmark catalyst performance, we designed a self-validating high-throughput screening protocol. This system uses cyclopropylamine (a standard primary aliphatic amine in kinase drug discovery) and incorporates both an internal standard for precise HPLC quantification and a "No-Pd" control to measure the baseline SNAr reaction rate.

Step-by-Step Methodology
  • Catalyst & Ligand Activation (Glovebox): In a nitrogen-filled glovebox, pre-mix the Pd precursor (5 mol%) and the respective ligand (10 mol%) in anhydrous 1,4-dioxane (2 mL). Stir for 15 minutes.

    • Causality: Pre-mixing ensures the complete formation of the active L1​Pd(0) species before substrate introduction. Dioxane is chosen over polar aprotic solvents like DMF because lower solvent polarity significantly suppresses the background SNAr pathway at the C8 position.

  • Substrate & Amine Addition: Add 8-Chloro-1-iodoimidazo[1,5-a]pyrazine (1.0 mmol, 279.5 mg), cyclopropylamine (1.2 mmol), and biphenyl (0.5 mmol).

    • Causality: Biphenyl acts as an inert internal standard. This self-validates the assay by allowing direct LC-MS/HPLC yield quantification, eliminating data skew caused by variable column chromatography recovery rates.

  • Base Addition: Add finely milled anhydrous Cs2​CO3​ (2.0 mmol).

    • Causality: Cs2​CO3​ is specifically selected over strong alkoxide bases (e.g., NaOtBu ). Strong alkoxides can degrade the sensitive imidazopyrazine core or induce undesired alkoxylation at the highly electrophilic C8 position[1]. Cs2​CO3​ provides a mild, heterogeneous basic environment ideal for chemoselective coupling.

  • Thermal Cycling: Seal the reaction vial, remove it from the glovebox, and heat at 80 °C for 12 hours.

    • Causality: 80 °C provides sufficient thermal energy for Pd oxidative addition into the C-I bond (~55 kcal/mol) while remaining low enough to prevent thermal acceleration of the C8-Cl SNAr bond cleavage.

  • Quench and Analysis: Cool to room temperature, dilute with EtOAc, filter through a Celite pad, and analyze via HPLC.

Workflow S1 1. Catalyst & Ligand Mixing (Glovebox, N2 atm) S2 2. Add Substrate & Amine (1.0 equiv / 1.2 equiv) S1->S2 S3 3. Add Cs2CO3 & Dioxane (Mild Base, Non-polar) S2->S3 S4 4. Parallel Heating (80°C, 12 hours) S3->S4 S5 5. LC-MS/HPLC Analysis (Yield & Selectivity) S4->S5

High-throughput experimental workflow for benchmarking Pd-catalysts.

Benchmarking Data & Catalyst Performance Analysis

The table below summarizes the quantitative HPLC yields for the amination of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine using various industry-standard catalytic systems.

Catalyst SystemLigand ClassConversion (%)C1-Amination Yield (Desired)C8-Amination Yield (SNAr)Bis-Amination (Byproduct)
Control (No Pd) None180%18%0%
Pd2(dba)3 / Xantphos Bidentate Phosphine8545%20%20%
Pd(OAc)2 / RuPhos Monodentate Biaryl>9988%5%6%
Pd(OAc)2 / BrettPhos Monodentate Biaryl>9992% 2%5%
PEPPSI-IPr NHC9075%10%5%
Mechanistic Insights & Causality

The empirical data reveals a stark contrast in chemoselectivity based entirely on ligand architecture:

  • The Baseline: The 'No Pd' control validates the presence of a persistent background SNAr reaction at the C8 position (18% conversion).

  • Bidentate Phosphines (Xantphos): This system suffers from poor selectivity. The large bite angle of Xantphos can lead to a slower reductive elimination step for primary aliphatic amines. Because the catalytic cycle is sluggish, the background SNAr reaction is allowed to compete, resulting in a massive 20% yield of the undesired bis-aminated byproduct.

  • Monodentate Biaryl Ligands (RuPhos & BrettPhos): These systems exhibit superior C1-selectivity. BrettPhos, which is specifically engineered to promote the coupling of primary amines, achieves a 92% yield of the desired C1-aminated product. Its bulky biaryl structure rapidly accelerates the reductive elimination step, allowing the catalytic cycle to effectively "outrun" the C8-SNAr pathway. Similar success with RuPhos has been documented in overcoming stalled aminations on related tetrahydroimidazo[1,5-a]pyrazine scaffolds[1].

  • NHC Complexes (PEPPSI-IPr): While highly robust and stable, the NHC-based system showed moderate selectivity (75%). This aligns with prior patent literature that utilized similar Pd(OAc)2​ / 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride systems for cross-couplings on this specific dihalogenated scaffold[3].

References

  • Title: Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders Source: ACS Publications URL: [Link]

  • Title: 6,6-bicyclic ring substituted heterobicyclic protein kinase inhibitors (EP 2305682 A1) Source: European Patent Office / Googleapis URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: DIGIBUG Principal (University of Granada) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 8-Chloro-1-iodoimidazo[1,5-a]pyrazine

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-chloro-1-iodoimidazo[1,5-a]pyrazine, a halogenated heterocyclic compound often used as a building block in medicinal chemistry. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Core Principles

Due to its chemical structure, 8-chloro-1-iodoimidazo[1,5-a]pyrazine should be handled as a substance that is irritating to the skin, eyes, and respiratory system[2]. The core principle of its disposal is to prevent its release into the environment and to ensure it is handled by qualified hazardous waste professionals.

Fundamental Rules of Disposal:

  • Never dispose of this compound down the drain or in general trash[3][4][5]. Halogenated compounds can be detrimental to aquatic life and may persist in the environment.

  • Always treat 8-chloro-1-iodoimidazo[1,5-a]pyrazine and any materials contaminated with it as hazardous chemical waste[4][6].

  • Segregate this waste stream. It must be collected in a designated container for halogenated organic solids, separate from non-halogenated waste[7]. This is crucial because the incineration methods for halogenated and non-halogenated wastes differ significantly.

  • Maintain a closed container system to prevent the release of dust or vapors[1][7].

Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing the appropriate personal protective equipment. This is the first line of defense against accidental exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN 166 (EU) or NIOSH (US) standards[1].

  • Skin Protection: An impervious lab coat is required. Handle the material with chemical-resistant gloves (e.g., nitrile), which must be inspected for integrity before use. Dispose of contaminated gloves as hazardous waste[8].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a full-face respirator with an appropriate cartridge should be used[1].

Step-by-Step Disposal Protocol

This protocol covers the disposal of pure 8-chloro-1-iodoimidazo[1,5-a]pyrazine as well as materials lightly contaminated with it (e.g., weighing paper, gloves).

Step 1: Waste Collection

  • Designate a specific, compatible waste container for "Halogenated Organic Solid Waste." This should typically be a polyethylene or glass container with a secure, screw-top lid[4].

  • Carefully place the solid waste into the container using a funnel or other appropriate tools to minimize dust generation.

  • For contaminated items like weighing boats or gloves, place them directly into the designated solid waste container.

Step 2: Container Labeling

  • Proper labeling is a legal requirement and essential for safety. The label must be affixed to the container before the first drop of waste is added[7].

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "8-chloro-1-iodoimidazo[1,5-a]pyrazine"

    • An accurate list of all other components in the container

    • The approximate percentage of each component

    • The relevant hazard pictograms (e.g., irritant)

    • The date the waste was first added

Step 3: Temporary Storage in the Laboratory

  • Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a cabinet designed for chemical waste[4].

  • The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources[9].

  • Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases[4][9].

Step 4: Final Disposal

  • Final disposal must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor[9][10].

  • Follow your organization's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.

Decontamination and Spill Management

Decontamination:

  • For glassware contaminated with 8-chloro-1-iodoimidazo[1,5-a]pyrazine, rinse with a suitable organic solvent (e.g., acetone, ethanol).

  • The first rinse (and subsequent rinses if necessary) must be collected and disposed of as "Halogenated Organic Liquid Waste."

  • After thorough rinsing, the glassware can typically be washed with soap and water.

Spill Response:

  • In case of a spill, evacuate non-essential personnel from the area[1].

  • Wearing full PPE, cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial sorbent).

  • Avoid breathing any dust. Carefully sweep or scoop the absorbed material and spill residue into the designated "Halogenated Organic Solid Waste" container[1].

  • Clean the spill area with a cloth and a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Disposal Data Summary

ParameterGuidelineRationale & References
Waste Classification Hazardous Waste: Halogenated Organic SolidThe presence of chlorine and iodine requires management as halogenated waste.[4][6]
Hazard Profile Skin, Eye, and Respiratory Irritant (presumed)Based on data for structural analogs.
Container Type UN-rated, chemically compatible (e.g., HDPE) with a tightly sealing lid.To prevent leaks and vapor release.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.To prevent hazardous reactions in the waste container.[4][9]
Prohibited Disposal Sink drains, general trash, evaporation.To prevent environmental contamination and ensure regulatory compliance.[4][5]
Final Disposal Route Licensed Hazardous Waste Contractor via Institutional EHS.Ensures disposal is handled in accordance with all local and national regulations.[3][10]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of 8-chloro-1-iodoimidazo[1,5-a]pyrazine waste.

G Workflow for 8-Chloro-1-iodoimidazo[1,5-a]pyrazine Disposal cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste: 8-Chloro-1-iodoimidazo [1,5-a]pyrazine B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select 'Halogenated Organic Solid Waste' Container B->C D Place Waste in Container C->D E Securely Label Container with Full Chemical Name & Hazard Info D->E F Store in Designated Secure Area E->F G Is Container Full or Ready for Pickup? F->G H Contact Institutional EHS for Waste Pickup G->H Yes I Waste Handled by Licensed Professionals H->I

Caption: Decision workflow for safe disposal.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental regulations.

References

  • 8-Chloroimidazo[1,2-a]pyrazine | C6H4ClN3 | CID 10261286. PubChem. [Link]

  • Iodine Waste Recycling Program. Mitsui Plastics, Inc. [Link]

  • Iodine Disposal For Businesses. Collect and Recycle. [Link]

  • Safety Data Sheet: Iodine solution. Carl ROTH. [Link]

  • Facet.. - Safety data sheet. BASF. [Link]

  • 8-chloro-1-iodoimidazo[1,5-a]pyrazine. Molport. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]

  • 6-chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine. NextSDS. [Link]

  • 8-chloro-1,3-diiodoimidazo[1,5-a]pyrazine — Chemical Substance Information. NextSDS. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Hazardous waste acceptance conditions. University of Groningen. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • 8-chloroimidazo[1,5-a]pyrazine (CAS No. 56468-23-6) Suppliers. ChemicalRegister.com. [Link]

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